p-Menthan-7-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-propan-2-ylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWTYGFHPHRQMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051700, DTXSID20880700, DTXSID80860124 | |
| Record name | (cis-4-Isopropylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fresh clean floral magnolia to grassy aroma | |
| Record name | p-Menthan-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | p-Menthan-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.912-0.920 (20°) | |
| Record name | p-Menthan-7-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5502-75-0, 13674-19-6, 13828-37-0 | |
| Record name | p-Menthan-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5502-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Menthan-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-Menthan-7-ol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Menthan-7-ol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (cis-4-Isopropylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-(1-Methylethyl)cyclohexanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20880700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(Propan-2-yl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHAN-7-OL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | P-MENTHAN-7-OL, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of p-Menthan-7-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
p-Menthan-7-ol, a monoterpenoid alcohol, is a significant molecule in the fragrance and flavor industries, valued for its fresh, floral magnolia-like aroma.[1][2] Its stereochemistry, particularly the ratio of its cis and trans isomers, plays a crucial role in its olfactory properties.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and structured data for researchers and professionals in drug development and chemical synthesis. The commercial product is typically a mixture of cis- and trans-p-menthan-7-ol, with the cis isomer being predominant (60-80%).[1]
Synthesis of this compound
The primary industrial synthesis of this compound involves the catalytic hydrogenation of cuminaldehyde.[1][4] Additionally, biotransformation routes offer an alternative approach.
Catalytic Hydrogenation of Cuminaldehyde
This method is a straightforward and widely used industrial process for producing this compound.
Reaction:
Cuminaldehyde is reduced using hydrogen gas in the presence of a catalyst to yield this compound.
-
Starting Material: Cuminaldehyde
-
Reagent: Hydrogen (H₂)
-
Catalyst: Typically a metal catalyst such as Nickel, Palladium, or Platinum.
-
Product: this compound (a mixture of cis and trans isomers)
A general workflow for this synthesis is depicted below.
Caption: Synthesis and Purification Workflow for this compound.
Experimental Protocol:
A detailed experimental protocol for the synthesis of this compound via the hydrogenation of cuminaldehyde is outlined below. This protocol is a general representation and may require optimization based on laboratory conditions and available equipment.
-
Reactor Setup: A high-pressure autoclave or a similar hydrogenation reactor is charged with cuminaldehyde and a suitable solvent (e.g., ethanol or isopropanol).
-
Catalyst Addition: The hydrogenation catalyst (e.g., Raney nickel or palladium on carbon) is added to the mixture. The catalyst loading is typically between 1-5% by weight of the starting material.
-
Hydrogenation: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas. The reaction is typically carried out at elevated temperatures (e.g., 100-150 °C) and pressures (e.g., 10-50 bar). The reaction mixture is agitated to ensure efficient mixing.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the disappearance of the cuminaldehyde peak and the appearance of the this compound peaks.
-
Work-up: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound, which is a mixture of cis and trans isomers, can be purified by fractional distillation to enrich the desired cis-isomer.[3] A 70/30 cis/trans mixture can be fractionally distilled to yield a product containing over 90% of the cis-isomer.[3]
Biotransformation of Menthol
An alternative, greener route to synthesize derivatives of p-menthane involves the biotransformation of related compounds like menthol using microorganisms. For instance, sporulated surface cultures of Penicillium sp. have been shown to biotransform menthol into various products, including trans-p-menthan-1-ol.[4] While this specific study did not report the synthesis of this compound, it highlights the potential of biocatalytic methods in generating p-menthane derivatives.
Characterization of this compound
The characterization of this compound is crucial for confirming its identity, determining its purity, and quantifying the ratio of its cis and trans isomers. A combination of spectroscopic and chromatographic techniques is typically employed.
A general workflow for the characterization of synthesized this compound is presented below.
Caption: Characterization Workflow for this compound.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [5] |
| Molecular Weight | 156.27 g/mol | [6] |
| Appearance | Clear colourless liquid | [5][7] |
| Odor | Fresh, clean, floral, magnolia-like | [1][7] |
| Density | 0.912 - 0.920 g/cm³ (at 20 °C) | [5] |
| Boiling Point | 114 °C (at 11 Torr) | [7] |
| Refractive Index | 1.466 - 1.471 | [5][7] |
| Solubility | Practically insoluble in water, soluble in ethanol | [5][7] |
Spectroscopic and Chromatographic Data
The following table summarizes the key spectroscopic and chromatographic data used for the characterization of this compound.
| Technique | Data and Interpretation | Reference |
| ¹³C NMR | Spectra available for structural elucidation. | [5][8] |
| GC-MS | Used for separation and identification of cis and trans isomers and impurities. Mass spectra are available in databases for comparison. | [5][9] |
| IR Spectroscopy | Shows characteristic absorption bands for O-H (alcohol) and C-H (alkane) functional groups. | [5] |
| Kovats Retention Index | Standard polar: 1800, 1810, 1819, 1823, 1830, 1836. | [5] |
Experimental Protocols for Characterization
Objective: To determine the purity and the cis/trans isomer ratio of this compound.
Instrumentation: An Agilent 7890A Gas Chromatograph coupled with a Mass Selective Detector (Agilent 5979C) or equivalent.[10]
Experimental Parameters:
-
Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent polar capillary column.[10]
-
Carrier Gas: Helium at a constant flow rate of 3.0 mL/min.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Split Ratio: 50:1.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane or ethanol to a concentration of approximately 1 mg/mL.
Data Analysis: Identify the peaks corresponding to the cis and trans isomers of this compound by comparing their retention times and mass spectra with reference data. The relative percentage of each isomer can be calculated from the peak areas in the chromatogram.
Objective: To confirm the chemical structure of this compound.
Instrumentation: A Bruker Avance 400 MHz NMR spectrometer or equivalent.
Experimental Parameters for ¹H NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Frequency: 400 MHz.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
Experimental Parameters for ¹³C NMR:
-
Solvent: Chloroform-d (CDCl₃).
-
Frequency: 100 MHz.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of CDCl₃.
Data Analysis: The obtained ¹H and ¹³C NMR spectra should be compared with known spectra of this compound from literature or databases for structural confirmation.[5][8]
Objective: To identify the functional groups present in this compound.
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.
Experimental Parameters:
-
Technique: Film on NaCl plates or UATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Sample Preparation: A drop of the neat liquid sample is placed directly on the ATR crystal or between two NaCl plates.
Data Analysis: The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group (a broad peak around 3300-3400 cm⁻¹) and C-H bonds of the cyclohexane ring and isopropyl group (peaks in the range of 2850-3000 cm⁻¹).
Signaling Pathways and Biological Activity
Currently, there is limited information available in the provided search results regarding specific signaling pathways directly modulated by this compound in the context of drug development. Its primary application lies in the fragrance and flavor industry.[1][5][7] However, as a terpenoid, it belongs to a class of molecules known for a wide range of biological activities, and further research may elucidate its potential pharmacological effects.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The catalytic hydrogenation of cuminaldehyde remains the primary synthetic route, yielding a mixture of cis and trans isomers that can be separated by fractional distillation. A comprehensive suite of analytical techniques, including GC-MS, NMR, and IR spectroscopy, is essential for the complete characterization of this important fragrance compound. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals working with this compound.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. cis-muguet shiseol, 13828-37-0 [thegoodscentscompany.com]
- 3. US20110269846A1 - Formulations with high percentage cis-p-menthan-7-ol and preparation thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. echemi.com [echemi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. longdom.org [longdom.org]
- 10. ijpsr.com [ijpsr.com]
p-Menthan-7-ol chemical properties and structure
An In-depth Technical Guide to p-Menthan-7-ol: Chemical Properties and Structure
Introduction
This compound, also known by synonyms such as (4-propan-2-ylcyclohexyl)methanol and Mayol, is a monoterpenoid alcohol.[1][2] It is a fragrance ingredient utilized in a variety of consumer products, including decorative cosmetics, shampoos, soaps, and household cleaners.[3] This compound is valued for its fresh, clean, and soft floral odor, reminiscent of magnolia, tuberose, and muguet (lily of the valley).[3] Commercially, this compound is typically available as a mixture of its cis and trans stereoisomers.[3][4] This guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [2][5] |
| Appearance | Clear, colorless liquid | [1][6] |
| Odor | Fresh, clean, floral (magnolia, grassy) | [1][3] |
| Boiling Point | 101 °C at 2 Torr; 114 °C at 11 Torr; 223-224 °C at 760 Torr (est.) | [2][6][7] |
| Density | 0.9051 g/cm³ at 30 °C; 0.912-0.920 g/cm³ at 20 °C | [1][2] |
| Refractive Index | 1.466-1.471 | [1][6] |
| Water Solubility | Practically insoluble or insoluble | [1][6] |
| XLogP3 | 3 | [6] |
| Topological Polar Surface Area | 20.2 Ų | [6] |
| Flash Point | 97.2 °C | [8] |
| Vapor Pressure | 0.0192 mmHg at 25 °C | [8] |
Chemical Structure and Stereoisomerism
The systematic IUPAC name for this compound is (4-propan-2-ylcyclohexyl)methanol.[1] Its structure consists of a cyclohexane ring substituted with an isopropyl group at position 4 and a hydroxymethyl group at position 1. The numbering of the parent p-menthane structure places the isopropyl group at C1 and the methyl group at C4; however, in this compound, the alcohol is a hydroxymethyl substituent, leading to the IUPAC nomenclature based on cyclohexanemethanol.
This compound exists as two geometric isomers: cis and trans.[9][10] These isomers differ in the spatial arrangement of the isopropyl and hydroxymethyl groups relative to the plane of the cyclohexane ring.
-
cis-p-Menthan-7-ol: The isopropyl and hydroxymethyl groups are on the same side of the cyclohexane ring.
-
trans-p-Menthan-7-ol: The isopropyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.
Commercial preparations of this compound are typically a mixture of these two isomers, with the cis isomer often being the predominant component, ranging from 60-80%.[3]
Experimental Protocols
Synthesis of this compound
A common industrial synthesis route for this compound involves the hydrogenation of cuminaldehyde.[3]
Methodology: Hydrogenation of Cuminaldehyde
-
Reactants and Catalyst: Cuminaldehyde (4-isopropylbenzaldehyde) is used as the starting material. A suitable hydrogenation catalyst, such as a noble metal catalyst (e.g., Palladium on carbon, Rhodium) or Raney nickel, is employed.
-
Reaction Conditions: The reaction is typically carried out in a high-pressure reactor (autoclave). Cuminaldehyde is dissolved in a suitable solvent (e.g., an alcohol like ethanol or isopropanol).
-
Hydrogenation: The reactor is charged with the cuminaldehyde solution and the catalyst. It is then purged and pressurized with hydrogen gas. The reaction mixture is heated and agitated to ensure efficient mixing and contact between the reactants, catalyst, and hydrogen.
-
Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen or by analytical techniques such as Gas Chromatography (GC) to check for the disappearance of the starting material.
-
Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation under reduced pressure. The resulting crude this compound is purified by fractional distillation to yield the final product.
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[11] It is particularly useful for analyzing the isomeric composition of commercial mixtures.
Methodology: GC-MS Analysis
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent, such as methanol or hexane.[11]
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to a high temperature (e.g., 230°C) to vaporize the sample.[11]
-
Gas Chromatography Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column.[11] The column is coated with a stationary phase that separates the components of the mixture based on their boiling points and affinities for the stationary phase. A temperature program is used to ramp the column oven temperature (e.g., starting at 70°C and increasing to 230°C) to facilitate the separation of components.[11] The cis and trans isomers of this compound will have different retention times.
-
Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which fragments the molecules into characteristic patterns.[11]
-
Data Analysis: The mass spectrometer detects and records the mass-to-charge ratio of these fragments. The resulting mass spectrum serves as a "fingerprint" for each compound. By comparing the obtained mass spectra with a library of known spectra (e.g., NIST library), the identity of the compounds can be confirmed.[1][11] The area under each peak in the chromatogram is proportional to the amount of that component, allowing for quantitative analysis of the isomer ratio.
Biological Activity and Applications
Conclusion
This compound is a commercially significant monoterpenoid alcohol with well-defined chemical and physical properties. Its structure, particularly its stereoisomerism, plays a role in its characteristic floral fragrance. Standard organic synthesis and analytical techniques, such as the hydrogenation of cuminaldehyde and GC-MS analysis, are central to its production and quality control. While its primary application is in the fragrance and flavor industry, its biological properties and safety continue to be of interest to researchers and regulatory bodies. This guide provides a foundational technical overview for professionals working with this compound.
References
- 1. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 4. netascientific.com [netascientific.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. echemi.com [echemi.com]
- 7. trans-muguet shiseol, 13674-19-6 [thegoodscentscompany.com]
- 8. This compound|lookchem [lookchem.com]
- 9. Cyclohexanemethanol, 4-(1-methylethyl)-, cis- [webbook.nist.gov]
- 10. Cyclohexanemethanol, 4-(1-methylethyl)-, cis- [webbook.nist.gov]
- 11. longdom.org [longdom.org]
- 12. femaflavor.org [femaflavor.org]
- 13. researchgate.net [researchgate.net]
- 14. Fragrance Material Review on cis-p-menthan-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. para-menthane, 99-82-1 [thegoodscentscompany.com]
- 16. ewg.org [ewg.org]
- 17. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
The Natural Occurrence of p-Menthan-7-ol in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of the monoterpenoid p-Menthan-7-ol in the plant kingdom. It delves into its biosynthesis, presents available quantitative data, and offers detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a monocyclic monoterpenoid alcohol belonging to the p-menthane class of compounds. These molecules are characterized by a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively. While not as abundant as other p-menthane derivatives like menthol or limonene, this compound is a notable constituent of the essential oils of certain plant species and contributes to their characteristic aroma and potential biological activities. The compound exists as cis- and trans-isomers, which can have different sensory properties. This guide will explore the known botanical sources of this compound and the scientific methodologies used to study it.
Natural Occurrence of this compound
This compound has been identified as a natural product in a limited number of plant species, primarily within the Lamiaceae family. The most frequently cited sources are:
-
Perilla frutescens (L.) Britt. [1][2]: Commonly known as perilla or shiso, this annual herb is widely cultivated in Asia for its culinary and medicinal uses. Its essential oil is rich in various monoterpenoids, and this compound has been reported as a constituent.
-
Artemisia asiatica Nakai [1][2]: A species of wormwood, this plant is also a member of a genus known for producing a diverse array of terpenoids.
While the presence of this compound in these species is noted in the literature, specific quantitative data on its concentration is scarce. However, analysis of the essential oils of these and related species reveals the presence of a variety of other p-menthane monoterpenoids, providing a chemical context for the occurrence of this compound.
Quantitative Data
Direct quantitative data for this compound in plant essential oils is not widely available in the current body of scientific literature. However, to provide a comparative context, the following table summarizes the quantitative data for other relevant p-menthane monoterpenoids found in Perilla frutescens and Artemisia species, from which this compound has been reported.
| Plant Species | Plant Part | Compound | Concentration (% in Essential Oil) | Reference |
| Perilla frutescens | Leaves | Perilla ketone | up to 75.09% | [3] |
| Perilla frutescens | Leaves | Elemicin | major component | [3] |
| Perilla frutescens | Leaves | Limonene | up to 14.85% | [3] |
| Perilla frutescens | Leaves | β-Caryophyllene | up to 5.87% | [3] |
| Artemisia persica | Aerial Parts | Limonene | 5.68% | |
| Artemisia arborescens | Aerial Parts | β-Thujone | 68.5% | |
| Artemisia annua | Aerial Parts | Camphor, Artemisia ketone, Eucalyptol | Varies significantly by chemotype | [4] |
Note: The chemical composition of essential oils can vary significantly based on factors such as geographical origin, harvest time, and the specific chemotype of the plant.[3]
Biosynthesis of this compound
The biosynthesis of this compound is a branch of the well-characterized monoterpene biosynthetic pathway, which occurs in the plastids of plant cells. The pathway begins with the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes.
The key steps leading to the formation of the p-menthane skeleton and subsequent hydroxylation to yield this compound are as follows:
-
Cyclization of Geranyl Pyrophosphate (GPP): The enzyme limonene synthase catalyzes the cyclization of GPP to form (-)-limonene. This is a critical branching point in the biosynthesis of many p-menthane monoterpenoids.
-
Hydroxylation of (-)-Limonene: The introduction of a hydroxyl group onto the p-menthane backbone is catalyzed by cytochrome P450 monooxygenases.[5][6][7][8][9][10] Specifically, for the formation of a precursor to this compound, a hydroxylation at the C-7 position (the methyl group attached to the cyclohexane ring) is required. Research has identified a candidate cDNA clone for a (-)-limonene-7-hydroxylase from Perilla frutescens.[5] This enzyme, a member of the cytochrome P450 family, has been shown to hydroxylate (-)-limonene at the C-7 position to produce perillyl alcohol (p-mentha-1,8-dien-7-ol).[5]
-
Reduction of the Double Bond: It is hypothesized that subsequent enzymatic reduction of the double bonds in the perillyl alcohol structure would lead to the formation of this compound. However, the specific enzymes responsible for this final reduction step have not yet been fully characterized.
Below is a diagram illustrating the proposed biosynthetic pathway.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on established techniques for essential oil analysis.
Extraction of Essential Oil by Hydrodistillation
This protocol describes a standard method for obtaining essential oil from plant material.
Materials and Equipment:
-
Fresh or air-dried plant material (e.g., leaves of Perilla frutescens)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 100-200 g of the plant material.
-
Place the plant material into the round-bottom flask.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Set up the Clevenger-type apparatus connected to the round-bottom flask and a condenser.
-
Heat the flask using the heating mantle to initiate boiling.
-
Continue the hydrodistillation for 3-4 hours, collecting the volatile oil in the collection arm of the Clevenger apparatus.
-
After cooling, carefully collect the essential oil from the apparatus.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the parameters for the qualitative and quantitative analysis of the extracted essential oil.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL of a 1% solution of the essential oil in a suitable solvent (e.g., hexane or ethanol).
-
Split Ratio: 1:50.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at a rate of 3°C/min to 240°C.
-
Final hold: Hold at 240°C for 10 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
Compound Identification and Quantification:
-
Identification: The identification of this compound and other components is achieved by comparing their retention times and mass spectra with those of authentic standards, and by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the peak area of the total ion chromatogram. For absolute quantification, a calibration curve should be prepared using an authentic standard of this compound.
The following diagram illustrates the general workflow for the extraction and analysis of this compound.
Conclusion
This compound is a naturally occurring monoterpenoid found in select species of the Lamiaceae family, notably Perilla frutescens and Artemisia asiatica. Its biosynthesis is believed to proceed via the hydroxylation of the p-menthane precursor, (-)-limonene, a reaction catalyzed by a cytochrome P450 enzyme. While the presence of this compound is documented, there is a clear need for further research to establish its quantitative distribution across a wider range of plant species and to fully elucidate the enzymatic steps in its biosynthetic pathway. The experimental protocols outlined in this guide provide a robust framework for future investigations into this and other related monoterpenoids. Such studies will be crucial for unlocking the full potential of these natural products in the pharmaceutical, flavor, and fragrance industries.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A candidate cDNA clone for (-)-limonene-7-hydroxylase from Perilla frutescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrocarbon hydroxylation by cytochrome P450 enzymes. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of p-Menthan-7-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for p-Menthan-7-ol (also known as 4-isopropylcyclohexylmethanol or Mayol), a monoterpenoid alcohol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its spectral characteristics, the experimental protocols for obtaining this data, and a visualization of the analytical workflow. This compound exists as both cis and trans isomers, and where possible, data for both will be presented.
Spectroscopic Data
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is crucial for the identification, characterization, and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts for ¹H and ¹³C nuclei are sensitive to their local electronic environment, providing a fingerprint of the molecular structure.
¹³C NMR Data
A study by Dauzonne et al. provides key insights into the ¹³C NMR spectrum of the cis isomer of this compound. The data was obtained using a Varian XL-100 instrument.
| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |
| C1' (CHOH) | Data not available in search results |
| C2', C6' (CH₂) | Data not available in search results |
| C3', C5' (CH₂) | Data not available in search results |
| C4' (CH) | Data not available in search results |
| CH(CH₃)₂ | Data not available in search results |
| CH(CH₃)₂ | Data not available in search results |
| CH₂OH | Data not available in search results |
Note: While the reference to the specific publication containing the data has been identified, the exact chemical shift values were not available in the search results. It is recommended to consult the original publication for the complete dataset: D. Dauzonne, N. Goasdoue, N. Platzer, Org. Magn. Resonance 17, 18 (1981).
¹H NMR Data
Detailed quantitative ¹H NMR data for this compound was not available in the performed searches. However, typical chemical shift ranges for similar alcoholic monoterpenoids suggest that the protons on the carbon bearing the hydroxyl group (CHOH) would appear in the range of 3.0-4.0 ppm, while the methyl and methylene protons of the cyclohexane ring and the isopropyl group would resonate at higher fields (0.8-2.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound was recorded on a Bruker IFS 85 instrument using the film technique.[1]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300-3400 | O-H stretch (alcohol) | Strong, Broad |
| ~2850-2960 | C-H stretch (alkane) | Strong |
| ~1450 | C-H bend (alkane) | Medium |
| ~1050 | C-O stretch (alcohol) | Strong |
Note: The exact peak positions were not provided in the search results. The values presented are typical for this class of compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented below was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
| 156 | Low or absent | [M]⁺ (Molecular Ion) |
| 138 | Moderate | [M-H₂O]⁺ |
| 95 | High | [C₇H₁₁]⁺ |
| 69 | High | [C₅H₉]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: The relative intensities are qualitative descriptions based on typical mass spectra of cyclic alcohols. PubChem lists the top three peaks as m/z 95, 55, and 69 for one of the GC-MS entries.[1]
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific data. The following sections outline the general procedures for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument : Varian XL-100 NMR Spectrometer or equivalent.[1]
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument : Bruker IFS 85 FTIR Spectrometer or equivalent.[1]
-
Data Acquisition :
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Gas Chromatograph (GC) Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of monoterpenoids.
-
Carrier Gas : Helium at a constant flow rate.
-
Injection : A small volume (e.g., 1 µL) of the sample is injected in split mode.
-
Temperature Program : A temperature gradient is used to elute the components, for example, starting at 60°C and ramping up to 240°C.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : A mass range of m/z 40-400 is typically scanned.
-
Data Analysis : The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
References
The Biological Versatility of p-Menthan-7-ol and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-menthane scaffold, a common feature in many natural monoterpenes, has garnered significant interest in the scientific community for its diverse biological activities. Among the numerous derivatives, p-menthan-7-ol and its related compounds have emerged as promising candidates in the exploration of new therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge on the biological activities of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of p-menthane derivatives against various human tumor cell lines. The antiproliferative effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Data: Cytotoxicity of p-Menthane Derivatives
A study by Faria et al. investigated the cytotoxic activity of eighteen p-menthane derivatives against human ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) cell lines. The results, summarized in the table below, reveal a structure-activity relationship where the presence and position of certain functional groups significantly influence the cytotoxic potential.
| Compound | OVCAR-8 GI (%) | HCT-116 GI (%) | SF-295 GI (%) | IC50 (µg/mL) vs. HL-60 |
| (+)-Limonene | <50 | <50 | <50 | >25 |
| (-)-Limonene | <50 | <50 | <50 | >25 |
| (+)-Limonene 1,2-epoxide | 93.10 | 58.48 | 71.51 | Not Reported |
| (-)-Perillaldehyde 8,9-epoxide | 99.89 | 96.32 | 98.77 | 1.03 - 1.75 |
| Perillyl alcohol | 95.82 | 90.92 | 93.45 | Not Reported |
| (-)-Perillaldehyde | 83.03 | 59.28 | 68.45 | Not Reported |
| (-)-8-Hydroxycarvotanacetone | 94.01 | 61.59 | 77.33 | Not Reported |
*GI (%) = Growth Inhibition percentage at a concentration of 25 µg/mL. Data sourced from a study on the cytotoxicity of structurally correlated p-menthane derivatives[1]. It is important to note that while a range of p-menthane derivatives were tested, this compound itself was not explicitly included in this specific study[1].
Among the tested compounds, (-)-perillaldehyde 8,9-epoxide demonstrated the most potent cytotoxic activity, with growth inhibition percentages nearing 100% against all three cell lines[1]. Perillyl alcohol also exhibited high cytotoxicity[1]. These findings suggest that the presence of an epoxide ring and an aldehyde group can enhance the anticancer properties of the p-menthane scaffold[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human tumor cell lines (e.g., OVCAR-8, HCT-116, SF-295)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)
-
96-well microplates
-
Test compounds (p-menthane derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After the 24-hour incubation, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for a further 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of growth inhibition (GI%) is calculated using the following formula: GI% = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the GI% against the compound concentration and using a suitable regression analysis.
Visualization: Cytotoxicity Experimental Workflow
Caption: Workflow for determining the cytotoxicity of p-menthane derivatives using the MTT assay.
Anti-inflammatory Activity
Several monoterpenes, including some structurally related to p-menthane, have demonstrated anti-inflammatory properties. The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.
Quantitative Data: In Vivo Anti-inflammatory Activity
While specific in vivo anti-inflammatory data for this compound is limited in the readily available literature, studies on related monoterpenes provide a basis for expecting potential activity. For instance, a study on the essential oil of Ammoides verticillata, rich in the monoterpene carvacrol, showed significant dose-dependent reduction in carrageenan-induced paw edema in rats[2]. At a dose of 200 mg/kg, the essential oil achieved an inhibition of 52.23%, which was comparable to the standard drug diclofenac[2].
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 5h |
| Control | - | 0 |
| Ammoides verticillata Essential Oil | 50 | 41.44 |
| Ammoides verticillata Essential Oil | 100 | 44.15 |
| Ammoides verticillata Essential Oil | 200 | 52.23 |
| Diclofenac | 10 | 60.86 |
*Data adapted from a study on the anti-inflammatory activity of Ammoides verticillata essential oil[2].
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (p-menthane derivatives) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control drug (e.g., Indomethacin or Diclofenac)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a control group, a positive control group, and groups for different doses of the test compound.
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Compound Administration: Administer the test compounds and the positive control drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 Where ΔV is the change in paw volume (or thickness) from the baseline measurement.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). While direct evidence for the effect of this compound on these pathways is still emerging, studies on structurally similar monoterpenes like p-cymene have shown inhibition of LPS-induced activation of NF-κB and MAPKs[3].
Visualization: Inflammatory Signaling Pathways
Caption: Potential inhibition of NF-κB and MAPK signaling pathways by p-menthane derivatives.
Antimicrobial Activity
Monoterpenes and their derivatives are well-known for their antimicrobial properties against a broad spectrum of bacteria and fungi. Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to cell death. The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity
While extensive MIC data for a wide range of this compound derivatives is not compiled in a single source, numerous studies have reported the antimicrobial activity of essential oils rich in p-menthane structures. For example, a study on novel adamantane derivatives, which share some structural similarities in terms of their cyclic nature, showed MIC values ranging from 62.5 to 1000 µg/mL against various Gram-positive bacteria[4].
| Compound | S. epidermidis ATCC 12228 MIC (µg/mL) |
| Adamantane Derivative 9 | 62.5 |
| Adamantane Derivative 14 | 125 |
| Adamantane Derivative 15 | 250 |
| Adamantane Derivative 19 | 125 |
*Data from a study on adamantane derivatives, provided as an example of antimicrobial activity of cyclic compounds[4].
Further research is needed to establish a comprehensive table of MIC values for a broader range of this compound derivatives against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds (p-menthane derivatives) dissolved in a suitable solvent
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + known antimicrobial agent).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Visualization: Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of p-menthane derivatives.
Conclusion and Future Directions
This technical guide consolidates the existing, though still developing, knowledge on the biological activities of this compound and its derivatives. The available data, particularly on the cytotoxicity of certain derivatives, demonstrates the therapeutic potential of the p-menthane scaffold. However, to fully realize this potential, further research is imperative.
Future investigations should focus on:
-
Systematic Screening: A comprehensive screening of a wider library of this compound derivatives is needed to establish a more complete structure-activity relationship for anticancer, anti-inflammatory, and antimicrobial activities.
-
Quantitative Data Generation: There is a critical need for more quantitative data, including IC50 values against a broader panel of cancer cell lines, in vivo efficacy data for anti-inflammatory effects, and MIC values against a wider range of pathogenic microorganisms.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action is crucial. This includes investigating the interactions of these compounds with key signaling proteins in inflammatory pathways and their specific targets in microbial cells.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective drugs for a variety of diseases.
References
- 1. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Profiling and Assessment of Analgesic and Anti-Inflammatory Activity of Ammoides verticillata Essential Oil: In Vitro, In Vivo, and In Silico Studies [mdpi.com]
- 3. Showing Compound p-Menthane (FDB006180) - FooDB [foodb.ca]
- 4. mdpi.com [mdpi.com]
p-Menthan-7-ol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of p-Menthan-7-ol, a monoterpenoid alcohol valued for its clean, floral fragrance. This document details its chemical identity, physicochemical properties, synthesis methodologies, and safety data, presented in a format tailored for scientific and research applications.
Chemical Identity and Molecular Structure
This compound, also known by its commercial name Mayol, is a saturated monocyclic tertiary alcohol. It exists as a mixture of cis and trans isomers, with the cis isomer being predominant in commercial preparations and contributing significantly to its characteristic fragrance.
Table 1: Chemical Identifiers for this compound and its Isomers
| Identifier | This compound (mixture) | cis-p-Menthan-7-ol | trans-p-Menthan-7-ol |
| CAS Number | 5502-75-0[1][2] | 13828-37-0[1] | 13674-19-6[1] |
| Molecular Formula | C₁₀H₂₀O[1][2] | C₁₀H₂₀O[3] | C₁₀H₂₀O[4] |
| IUPAC Name | (4-isopropylcyclohexyl)methanol[5] | cis-4-(Isopropyl)cyclohexanemethanol | trans-4-(Isopropyl)cyclohexanemethanol |
| Synonyms | 4-Isopropylcyclohexylmethanol, Mayol, Muguet shiseol[1][5] | (Z)-p-Menthan-7-ol | (E)-p-Menthan-7-ol |
Physicochemical Properties
This compound is a colorless liquid with a fresh, floral, and clean odor reminiscent of magnolia and lily-of-the-valley.[6][7][8] Its properties make it a versatile ingredient in fragrance and flavor applications.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 156.27 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 114 °C @ 11 Torr | [2] |
| Density | 0.9332 g/cm³ @ 20 °C | [2] |
| Refractive Index | 1.466 - 1.471 | [2] |
| Water Solubility | Practically insoluble | [2] |
| LogP | ~3.0 |
Synthesis of this compound
The industrial synthesis of this compound, particularly the commercially important cis-isomer, can be achieved through the hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde). A common route involves the protection of the aldehyde group, followed by the hydrogenation of the aromatic ring, and subsequent deprotection and reduction of the aldehyde.
Experimental Protocol: Two-Step Synthesis from Cuminaldehyde
This protocol outlines a general procedure for the synthesis of this compound.
Step 1: Hydrogenation of Cuminaldehyde to 4-Isopropylcyclohexanecarbaldehyde
-
Materials: Cuminaldehyde, Hydrogen gas, Palladium on carbon (Pd/C) catalyst (5%), Ethanol (solvent).
-
Procedure:
-
In a high-pressure autoclave, dissolve cuminaldehyde in ethanol.
-
Add the Pd/C catalyst to the solution.
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to a specified temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by techniques like GC-MS.
-
Once the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Remove the solvent under reduced pressure to obtain crude 4-isopropylcyclohexanecarbaldehyde.
-
Step 2: Reduction of 4-Isopropylcyclohexanecarbaldehyde to this compound
-
Materials: 4-Isopropylcyclohexanecarbaldehyde, Sodium borohydride (NaBH₄), Methanol (solvent), Hydrochloric acid (for quenching).
-
Procedure:
-
Dissolve the crude 4-isopropylcyclohexanecarbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and slowly quench the excess NaBH₄ by adding dilute hydrochloric acid until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to separate the cis and trans isomers.
-
Synthesis Workflow
Safety and Toxicity
This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent and is widely used in fragrance compositions. However, as with any chemical substance, it has undergone safety assessments to determine its toxicological profile.
Table 3: Summary of Toxicological Data for this compound
| Endpoint | Result | Reference |
| Acute Oral Toxicity (LD₅₀) | > 5000 mg/kg (rat) | |
| Skin Irritation | Non-irritating to slight irritation | |
| Eye Irritation | Slight to moderate irritant | |
| Skin Sensitization | Weak sensitizer | |
| Genotoxicity | Not genotoxic | |
| Repeated Dose Toxicity | No adverse effects at relevant exposure levels |
Safety Assessment Workflow
The safety assessment of a fragrance ingredient like this compound typically follows a structured process to evaluate its potential hazards.
Conclusion
This compound is a well-characterized fragrance and flavor ingredient with a favorable safety profile. Its synthesis is achievable through established chemical routes, and its physicochemical properties are well-documented. This guide provides essential technical information for researchers and professionals working with this compound, facilitating its informed application in various scientific and commercial endeavors.
References
- 1. echemi.com [echemi.com]
- 2. mdpi.com [mdpi.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3052729A - Hydrogenation of cis-3, 4-epoxy-p-menthane - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stereoisomers of p-Menthan-7-ol and Their Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of p-Menthan-7-ol, a monoterpenoid alcohol valued in the fragrance and flavor industries. Due to the presence of two chiral centers, this compound can exist as four distinct stereoisomers. The identification and separation of these isomers are critical for quality control, understanding structure-activity relationships, and potential applications in drug development where stereochemistry can significantly impact biological activity.
While specific experimental data such as retention times and optical rotations for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide outlines the established principles and detailed methodologies required for their separation and characterization.
The Stereoisomers of this compound
This compound, systematically named (4-propan-2-ylcyclohexyl)methanol, possesses two stereogenic centers at carbons 1 and 4 of the cyclohexane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.
-
Cis Isomers: The isopropyl group at C4 and the hydroxymethyl group at C1 are on the same side of the cyclohexane ring. This diastereomer exists as a pair of enantiomers: (1R,4S)-p-Menthan-7-ol and (1S,4R)-p-Menthan-7-ol.
-
Trans Isomers: The isopropyl group at C4 and the hydroxymethyl group at C1 are on opposite sides of the cyclohexane ring. This diastereomer also exists as a pair of enantiomers: (1R,4R)-p-Menthan-7-ol and (1S,4S)-p-Menthan-7-ol.
Commercially available this compound is typically a mixture of the cis and trans diastereomers, with the cis isomer often being the major component, constituting 60-80% of the mixture[1].
Identification and Characterization of Stereoisomers
A combination of chromatographic and spectroscopic techniques is essential for the separation and unambiguous identification of all four stereoisomers of this compound. The logical workflow for this process is illustrated below.
Caption: Workflow for the separation and identification of this compound stereoisomers.
Experimental Protocols
Diastereomers have different physical properties and can therefore be separated using standard, achiral chromatography.
-
Principle: The differing steric arrangements of the cis and trans isomers lead to different interactions with the stationary phase, resulting in different retention times.
-
Stationary Phase: A normal-phase silica gel column or a reversed-phase C18 column can be effective.
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent like hexane and a more polar solvent such as isopropanol or ethyl acetate. The ratio is optimized to achieve baseline separation.
-
Reversed Phase: A mixture of water and an organic modifier like acetonitrile or methanol.
-
-
Detection: Refractive index (RI) detection is suitable as this compound lacks a strong UV chromophore.
-
Protocol:
-
Prepare a standard solution of the this compound isomer mixture in the mobile phase.
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the standard solution and run the chromatogram under isocratic conditions.
-
Adjust the mobile phase composition to optimize the resolution between the cis and trans peaks.
-
Collect the separated fractions corresponding to each peak for subsequent enantiomeric separation and spectroscopic analysis.
-
Enantiomers have identical physical properties in an achiral environment but can be separated using a chiral stationary phase (CSP).
-
Principle: The chiral stationary phase forms transient diastereomeric complexes with the enantiomers of this compound, leading to different retention times.
-
Chiral Stationary Phase: Cyclodextrin-based columns are widely used for the separation of chiral alcohols. A column such as a CP-Chirasil-Dex CB, which contains a cyclodextrin bonded to a polysiloxane, is a suitable choice.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.
-
Protocol:
-
Prepare dilute solutions of the separated cis and trans racemic fractions in a volatile solvent like hexane or dichloromethane.
-
Set the GC oven temperature program. A typical program would start at a low temperature (e.g., 60-80 °C) and ramp up to a higher temperature (e.g., 180-200 °C) at a slow rate (e.g., 2-5 °C/min).
-
Inject the sample onto the chiral GC column.
-
The two enantiomers of each diastereomer will elute at different times.
-
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
-
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers based on differences in chemical shifts and coupling constants.
-
Principle: The spatial orientation of the substituents on the cyclohexane ring affects the local electronic environment of the protons and carbons, leading to distinct NMR spectra for the cis and trans isomers. In the cis isomer, the hydroxymethyl group is expected to be in an axial position in one of the chair conformations, while in the more stable conformation of the trans isomer, both substituents are likely to be in equatorial positions. This will influence the chemical shifts of the protons on C1, C4, and the hydroxymethyl group.
-
Experiments:
-
¹H NMR: Will provide information on the chemical environment and connectivity of protons. The chemical shift and multiplicity of the proton at C1 and the protons of the hydroxymethyl group will be particularly informative.
-
¹³C NMR: Will show the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC): Will help in the unambiguous assignment of all proton and carbon signals.
-
-
Expected Differences:
-
Chemical Shifts: The chemical shifts of the protons and carbons at and near the stereogenic centers (C1 and C4) are expected to differ between the cis and trans isomers.
-
Coupling Constants: The coupling constants between the proton at C1 and the adjacent protons on the cyclohexane ring will depend on their dihedral angles, which are different for the cis and trans isomers.
-
Polarimetry is used to measure the specific rotation of the separated enantiomers.
-
Principle: Enantiomers rotate the plane of polarized light to an equal extent but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a chiral compound.
-
Procedure:
-
Prepare a solution of the purified enantiomer of known concentration in a suitable solvent (e.g., ethanol or chloroform).
-
Measure the observed rotation using a polarimeter at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
Calculate the specific rotation using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
-
Quantitative Data
| Property | cis/trans Mixture | (1R,4S)-cis | (1S,4R)-cis | (1R,4R)-trans | (1S,4S)-trans |
| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol | 156.27 g/mol |
| CAS Number | 5502-75-0 | Not available | Not available | Not available | Not available |
| Boiling Point | ~223.7 °C at 760 mmHg[2] | Not available | Not available | Not available | Not available |
| Density | ~0.933 g/cm³ at 20 °C[2] | Not available | Not available | Not available | Not available |
| Refractive Index | ~1.466-1.471 at 20 °C[2] | Not available | Not available | Not available | Not available |
| Specific Rotation ([α]²⁰_D) | 0° (for the racemate) | Not available | Not available | Not available | Not available |
| Chiral GC Retention Time | Not applicable | Not available | Not available | Not available | Not available |
| ¹H NMR (δ ppm) | Not applicable | Not available | Not available | Not available | Not available |
| ¹³C NMR (δ ppm) | Not applicable | Not available | Not available | Not available | Not available |
Stereoselective Synthesis of this compound Isomers
A plausible route for the stereoselective synthesis of the cis and trans isomers of this compound can be adapted from the synthesis of related p-menthane derivatives. One such approach starts from the readily available 4-isopropylcyclohexanone.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the stereoisomers of this compound.
This pathway leverages a stereoselective enzymatic hydrocyanation to establish the cis stereochemistry, followed by reduction of the nitrile to the primary alcohol. The trans isomer can be synthesized through a less selective chemical hydrocyanation, with the diastereomers being separated chromatographically. Subsequent separation of the enantiomers would be required to obtain all four pure stereoisomers.
References
The Discovery and Synthesis of p-Menthan-7-ol: A Technical Literature Review
Abstract
This technical guide provides a comprehensive literature review on the discovery and synthesis of p-Menthan-7-ol, a significant fragrance and flavor compound. Primarily targeting researchers, scientists, and professionals in drug development and chemical synthesis, this document details the historical context of its discovery by Firmenich chemists A.F. Thomas and G. Ohloff in the 1970s. It outlines the key synthetic methodologies, focusing on the catalytic hydrogenation of cuminaldehyde, and presents detailed experimental protocols. Quantitative data, including physical properties, spectroscopic characteristics, and reaction yields, are systematically tabulated for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate the primary synthesis pathway and the experimental workflow, providing a clear and concise overview of the process.
Introduction
This compound, systematically known as 4-(isopropyl)cyclohexylmethanol, is a monoterpenoid alcohol valued for its fresh, clean, and floral aroma, often reminiscent of lily-of-the-valley (muguet).[1][2] It is widely used as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, soaps, and detergents.[3] Commercially, it is well-known under the trade name Mayol®, produced by Firmenich.[4] The commercial product is typically a mixture of its cis and trans stereoisomers, with the cis isomer being the major component and contributing significantly to its characteristic scent.[2][3] This review focuses on the seminal work that led to the discovery and development of the synthesis of this important alicyclic compound.
Historical Context and Discovery
The discovery of this compound can be traced back to the early 1970s through the work of A.F. Thomas and G. Ohloff at the Swiss fragrance and flavor company Firmenich SA. Their research into alicyclic compounds for use in perfumery led to the synthesis and characterization of this compound. The key findings and methodologies were disclosed in Swiss patent CH 581592, filed in 1973, and subsequently in US patent 3,993,604 in 1976.[1] These patents laid the groundwork for the industrial production of this compound.
Synthesis of this compound
The primary and most commercially viable route for the synthesis of this compound is the catalytic hydrogenation of cuminaldehyde (4-isopropylbenzaldehyde).[3] Another potential starting material mentioned in the literature is β-pinene.[3] This review will focus on the well-documented synthesis from cuminaldehyde.
The process involves the reduction of both the aromatic ring and the aldehyde functional group of cuminaldehyde. This transformation is typically achieved in a single step using a suitable catalyst under high pressure and temperature.
Synthesis Pathway from Cuminaldehyde
The overall synthetic transformation is as follows:
Caption: Synthesis of this compound from Cuminaldehyde.
Experimental Protocols
The following experimental protocol is based on the methodology described for the synthesis of 4-Isopropyl-cyclohexylmethanol, which is consistent with the early discoveries.[5]
Objective: To synthesize a mixture of cis- and trans-4-isopropyl-cyclohexylmethanol from cuminaldehyde.
Materials:
-
Cuminaldehyde (200 g)
-
1,2-dimethoxyethane (200 g)
-
Ruthenium on charcoal (5%) (6 g)
-
Stainless steel autoclave
-
Filtration apparatus
-
Fractional distillation apparatus
Procedure:
-
A mixture of 200 g of cuminaldehyde, 200 g of 1,2-dimethoxyethane, and 6 g of 5% ruthenium on charcoal is placed in a stainless steel autoclave.[5]
-
The autoclave is sealed and the reaction mixture is heated to 130°C under a pressure of 100 atm for 25 hours.[5]
-
After the reaction period, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is filtered to remove the ruthenium catalyst.[5]
-
The filtrate is then subjected to fractional distillation to isolate the product.[5]
-
The resulting product is a mixture of cis- and trans-4-isopropyl-cyclohexylmethanol.[5]
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O | [6] |
| Molecular Weight | 156.27 g/mol | [6] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Fresh, clean, floral, muguet | [1][2] |
| Boiling Point | 215-217 °C | [3] |
| Density | 0.912-0.920 g/cm³ at 20°C | [6] |
| Refractive Index | 1.466-1.471 at 20°C | [6] |
| Solubility | Practically insoluble in water; Soluble in ethanol | [6] |
Reaction Yield and Isomer Composition
| Parameter | Value | Reference(s) |
| Yield | 85% | [5] |
| cis:trans Isomer Ratio | 70:30 (by weight) | [5] |
| Commercial cis Isomer Content | 60-80% | [2][3] |
| Commercial trans Isomer Content | 20-40% | [2][3] |
Spectroscopic Data
| Technique | Key Data Points | Reference(s) |
| ¹³C NMR | Data available in public databases. | [6] |
| IR Spectroscopy | Data available in public databases. | [6] |
| Mass Spectrometry (GC-MS) | Data available in public databases. | [6] |
Biological Activity and Signaling Pathways
This compound is primarily utilized for its organoleptic properties as a fragrance and flavoring agent.[6] A review of the existing scientific literature reveals no significant research into its specific interactions with biological signaling pathways in the context of drug development. Its safety for use in consumer products has been assessed, with a focus on dermatological effects such as skin sensitization.[4]
Conclusion
The discovery of this compound by researchers at Firmenich in the 1970s marked a notable advancement in the field of fragrance chemistry. The development of a robust synthesis via the catalytic hydrogenation of cuminaldehyde has enabled its large-scale production and widespread use in the fragrance industry. This review has provided a detailed account of the historical discovery, a comprehensive experimental protocol for its synthesis, and a compilation of its key quantitative data. While its biological activities beyond sensory perception are not a current area of extensive research, this compound remains a cornerstone of modern perfumery.
References
An In-depth Toxicological and Dermatological Review of cis-p-Menthan-7-ol
An authoritative guide for researchers, scientists, and drug development professionals on the safety profile of the fragrance ingredient cis-p-menthan-7-ol.
Introduction: cis-p-Menthan-7-ol, a monocyclic terpene alcohol, is a fragrance ingredient valued for its fresh, floral, and clean scent reminiscent of lily-of-the-valley. As with any chemical compound intended for use in consumer products, a thorough evaluation of its toxicological and dermatological properties is essential to ensure human safety. This technical guide provides a comprehensive review of the available safety data for cis-p-menthan-7-ol, summarizing key toxicological endpoints, detailing experimental methodologies, and outlining the overall safety assessment workflow.
Toxicological Data Summary
The toxicological profile of cis-p-menthan-7-ol has been evaluated across various endpoints, including acute, sub-chronic, reproductive, and developmental toxicity, as well as genotoxicity and skin sensitization. The following tables summarize the key quantitative data from these studies.
Table 1: Acute and Repeated Dose Toxicity
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [1] |
| Repeated Dose Toxicity (NOAEL) | Rat | Oral | 100 mg/kg/day | [2] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Developmental and Reproductive Toxicity
| Endpoint | Species | Route | Value | Reference |
| Developmental Toxicity (NOAEL) | Rat | Oral | 50 mg/kg/day | [2] |
| Reproductive Toxicity (NOAEL) | Rat | Oral | 150 mg/kg/day | [2] |
Table 3: Genotoxicity and Phototoxicity
| Endpoint | Assay | Result | Reference |
| Genotoxicity | Bacterial Reverse Mutation Assay (Ames test) | Not genotoxic | [2] |
| Phototoxicity | UV absorption spectra | Not expected to be phototoxic | [2] |
Table 4: Dermatological Safety
| Endpoint | Assay | Value | Reference |
| Skin Sensitization (NESIL) | Human Repeated Insult Patch Test (HRIPT) | 17000 µg/cm² | [2] |
NESIL: No Expected Sensitization Induction Level
Experimental Protocols
The safety assessment of cis-p-menthan-7-ol is based on studies conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 401)
The acute oral toxicity is typically determined in rats. Following an overnight fast, the test substance is administered by gavage as a single dose. Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50, the dose expected to cause mortality in 50% of the animals, is then calculated. For cis-p-menthan-7-ol, menthol isomers generally exhibit low acute oral toxicity with LD50 values greater than 2000 mg/kg bw.[1]
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards from repeated exposure to a substance.[3] cis-p-menthan-7-ol is administered daily to rats via gavage or in the diet for 90 days.[3] At least three dose levels are used.[3] Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.[3] At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis, and a full histopathological examination of organs is performed.[3] The highest dose at which no adverse effects are observed is determined as the NOAEL.[3]
Prenatal Developmental Toxicity Study (OECD 414)
This study assesses the potential for adverse effects on the developing fetus. The test substance is administered daily to pregnant rats during the period of organogenesis.[4] Dams are observed for signs of toxicity, and just prior to birth, the fetuses are examined for any external, visceral, or skeletal abnormalities.[4] The NOAEL for developmental toxicity is the highest dose that does not cause adverse effects in the offspring.[4]
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
This in vitro test is used to assess the mutagenic potential of a substance. Strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.
Human Repeated Insult Patch Test (HRIPT)
The HRIPT is the primary method for assessing the skin sensitization potential of a substance in humans. The test involves two phases: an induction phase and a challenge phase. During the induction phase, the test material is applied repeatedly to the same site on the skin of human volunteers. After a rest period, the substance is applied to a new site during the challenge phase to determine if an allergic response has been induced. The highest concentration that does not induce sensitization is the NESIL.
Safety Assessment Workflow
The comprehensive safety assessment of a fragrance ingredient like cis-p-menthan-7-ol involves a multi-step process, integrating data from various toxicological and dermatological studies.
Signaling Pathways
Currently, there is a lack of publicly available information detailing the specific signaling pathways that may be modulated by cis-p-menthan-7-ol. Further research in the area of molecular toxicology would be beneficial to elucidate the mechanisms underlying its biological effects at a cellular level.
Conclusion
Based on the comprehensive toxicological and dermatological data available, cis-p-menthan-7-ol demonstrates a favorable safety profile for its intended use as a fragrance ingredient. It exhibits low acute toxicity and is not genotoxic. The established No-Observed-Adverse-Effect Levels for repeated dose, developmental, and reproductive toxicity, along with the No Expected Sensitization Induction Level from human studies, provide a robust basis for its safe use in consumer products. As with all fragrance ingredients, adherence to concentration limits established by regulatory and industry bodies is essential to ensure consumer safety.
References
Methodological & Application
Application Notes and Protocols for the Quantification of p-Menthan-7-ol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthan-7-ol, also known as Mayol®, is a fragrance ingredient with a fresh, floral, muguet-like scent, utilized in a variety of consumer products including perfumes, cosmetics, and household cleaners.[1][2][3] As a key component in many formulations, accurate quantification of this compound in essential oils and other complex matrices is crucial for quality control, formulation development, and safety assessment. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
The protocols outlined below are based on established methods for the analysis of terpenes and other volatile compounds in essential oils and provide a framework for the development and validation of in-house analytical methods.[4][5][6]
Analytical Methods Overview
Gas Chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. When coupled with a Mass Spectrometer (MS), it allows for both quantification and confident identification of the analyte. For routine quality control, a Flame Ionization Detector (FID) can also be used.[7][8][9]
High-Performance Liquid Chromatography (HPLC) offers an alternative or complementary approach. While this compound lacks a strong chromophore for UV detection, derivatization can be employed to enhance its detectability, making HPLC a viable option, particularly for less volatile matrices or when GC is not available.[10]
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantitative analysis of terpenes in essential oils. These values, derived from studies on analogous compounds, can be used as a benchmark for the validation of a this compound specific method.[4][5]
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data (Illustrative)
| Validation Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.005 - 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.015 - 0.06 µg/mL |
| Accuracy (Recovery %) | 91.6 - 105.7 % |
| Precision (RSD %) | |
| - Intra-day | < 5% |
| - Inter-day | < 10% |
Data are illustrative and based on validated methods for other monoterpenes.[4][5]
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Validation Data (Illustrative)
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.54 - 11.65 µg/mL |
| Limit of Quantification (LOQ) | 2.30 - 35.60 µg/mL |
| Accuracy (Recovery %) | 91.06 - 111.25 % |
| Precision (RSD %) | |
| - Intra-day | < 3% |
| - Inter-day | < 5% |
Data are illustrative and based on a validated HPLC method for 22 components in essential oils.[10]
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of this compound in essential oil samples using GC-MS. An internal standard method is recommended for improved accuracy and precision.
1. Materials and Reagents
-
This compound analytical standard (cis/trans mixture)
-
Internal Standard (IS), e.g., Tetradecane or other suitable n-alkane
-
Hexane or Ethyl Acetate (GC grade)
-
Essential oil sample
2. Instrumentation
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[8]
3. Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tetradecane and dissolve in 10 mL of hexane.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution to cover the expected concentration range of this compound in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 100 mg of the essential oil sample, dissolve it in 10 mL of hexane, and add the internal standard to a final concentration of 10 µg/mL.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Ramp: 20 °C/min to 280 °C, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
5. Data Analysis
-
Identify the peaks of this compound and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection after Derivatization
This protocol is for the quantification of this compound in essential oils using HPLC with UV detection following a pre-column derivatization step to introduce a UV-absorbing chromophore.
1. Materials and Reagents
-
This compound analytical standard
-
Derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride)
-
Acetonitrile and Water (HPLC grade)
-
Triethylamine (reagent grade)
-
Essential oil sample
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Derivatization Procedure
-
To an aliquot of the standard or sample solution in acetonitrile, add an excess of 3,5-Dinitrobenzoyl chloride and a small amount of triethylamine (catalyst).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool the mixture and inject it into the HPLC system.
4. HPLC Conditions
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B)
-
0-20 min: 50-90% A
-
20-25 min: 90% A
-
25-30 min: 50% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
5. Data Analysis
-
Identify the peak of the derivatized this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC-UV analytical workflow for this compound.
Caption: Logical workflow for analytical method validation.
References
- 1. MAYOL® [studio.dsm-firmenich.com]
- 2. firmenich.com [firmenich.com]
- 3. muguet shiseol, 5502-75-0 [thegoodscentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 8. chromaleont.it [chromaleont.it]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of p-Menthan-7-ol Derivatives in Asymmetric Synthesis: A Review and Protocols
Abstract
A comprehensive review of scientific literature indicates that while the menthol family of compounds is a cornerstone in asymmetric synthesis, p-Menthan-7-ol itself is not documented as a chiral auxiliary . Its structural properties likely render it less effective for inducing stereoselectivity compared to its well-established relatives. This document will instead provide detailed application notes and protocols for a highly successful and structurally related chiral auxiliary, (-)-8-phenylmenthol , to serve as a practical guide for researchers in the field. The principles and procedures outlined herein for (-)-8-phenylmenthol exemplify the application of menthol-derived auxiliaries in achieving high levels of stereocontrol in key chemical transformations.
Introduction to Chiral Auxiliaries
In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary's inherent chirality creates a diastereomeric intermediate that biases the approach of reagents, leading to the preferential formation of one stereoisomer.[2] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse.[3] The effectiveness of a chiral auxiliary is measured by the diastereoselectivity it imparts, the reaction yield, and the ease of its attachment and removal.[2]
Menthol and its derivatives are among the most classic and effective chiral auxiliaries, prized for being derived from the inexpensive and readily available chiral pool.[2] While (-)-menthol itself provides moderate to good stereocontrol, derivatives such as (-)-8-phenylmenthol have been developed to offer superior steric hindrance and electronic effects, leading to significantly higher diastereoselectivities.[1][4]
Application: Asymmetric Diels-Alder Reaction for Prostaglandin Synthesis
One of the most powerful applications of menthol-derived auxiliaries is in the asymmetric Diels-Alder reaction, a key step in the synthesis of prostaglandins as demonstrated by E.J. Corey.[4] The use of (-)-8-phenylmenthyl acrylate as the dienophile allows for excellent stereocontrol due to the bulky phenyl group, which effectively shields one face of the molecule.[]
Quantitative Data
The following table summarizes the typical results for the Lewis acid-catalyzed Diels-Alder reaction between (-)-8-phenylmenthyl acrylate and 5-(benzyloxymethyl)cyclopentadiene.
| Dienophile | Diene | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| (-)-8-Phenylmenthyl acrylate | 5-(Benzyloxymethyl)cyclopentadiene | AlCl₃ | Toluene | -78 | 85 | >95:5 |
Experimental Protocols
Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate (Attachment of Auxiliary)
Materials:
-
(-)-8-Phenylmenthol
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (-)-8-phenylmenthyl acrylate.
Protocol 2: Asymmetric Diels-Alder Reaction
Materials:
-
(-)-8-Phenylmenthyl acrylate
-
5-(Benzyloxymethyl)cyclopentadiene (freshly cracked)
-
Aluminum chloride (AlCl₃)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Prepare a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene (0.1 M) in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 5-(benzyloxymethyl)cyclopentadiene (1.2 eq) in anhydrous toluene.
-
Add the Lewis acid, AlCl₃ (1.1 eq), to the dienophile solution at -78 °C and stir for 15 minutes.
-
Add the diene solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Materials:
-
Diels-Alder adduct
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
Procedure:
-
Dissolve the purified Diels-Alder adduct (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add LiAlH₄ (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction back to 0 °C and quench by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude product can be purified by chromatography to separate the desired chiral alcohol from the recovered (-)-8-phenylmenthol auxiliary.
Visualizations
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Logical flow of the asymmetric Diels-Alder reaction.
References
Application Notes and Protocols: Synthesis of p-Menthan-7-ol via Hydroboration-Oxidation of Limonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of p-Menthan-7-ol, a valuable fragrance ingredient and potential chiral building block. The synthesis is achieved through a two-step hydroboration-oxidation of the readily available monoterpene, (R)-(+)-limonene. This method offers a regioselective approach to the anti-Markovnikov hydration of the exocyclic double bond of limonene, yielding the primary alcohol, this compound. This protocol includes a detailed experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is a monoterpenoid alcohol known for its pleasant, floral fragrance, reminiscent of lily-of-the-valley. It is utilized in the fragrance industry and holds potential as a chiral starting material in the synthesis of more complex molecules. The commercial product is typically a mixture of cis- and trans-diastereomers.[1] The synthesis of this compound can be approached through various routes, including the hydrogenation of cuminaldehyde.[1] This protocol details a robust and regioselective synthesis from (R)-(+)-limonene, a naturally abundant and renewable starting material.
The key transformation involves a hydroboration-oxidation reaction. In the first step, borane reacts selectively with the less sterically hindered exocyclic double bond of limonene. The subsequent in-situ oxidation of the resulting organoborane with alkaline hydrogen peroxide yields this compound.
Data Presentation
| Parameter | Value | Source |
| Product Name | This compound | - |
| Synonyms | 4-(1-Methylethyl)cyclohexanemethanol, Mayol | [2] |
| Molecular Formula | C₁₀H₂₀O | [2][3] |
| Molecular Weight | 156.27 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Floral, lily-of-the-valley | [1] |
| Boiling Point | 223-224 °C @ 760 mmHg (est.) | [4] |
| Density | ~0.915 g/cm³ | [2] |
| Theoretical Yield | Based on 10g of (R)-(+)-limonene: 11.47 g | Calculated |
| Expected Yield | 70-85% | Estimated based on similar reactions |
| ¹³C NMR (CDCl₃) | See Characterization Section | [2] |
| ¹H NMR (CDCl₃) | See Characterization Section | [2] |
| IR (neat) | See Characterization Section | [2] |
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-(+)-Limonene (97%)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane (for column chromatography)
-
Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Procedure:
Part 1: Hydroboration of (R)-(+)-Limonene
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (R)-(+)-limonene (10.0 g, 73.4 mmol).
-
Dissolve the limonene in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 27.5 mL, 27.5 mmol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Part 2: Oxidation of the Organoborane
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add 3 M aqueous sodium hydroxide solution (15 mL) to the flask.
-
Following the sodium hydroxide addition, add 30% aqueous hydrogen peroxide (15 mL) dropwise, ensuring the temperature does not exceed 20 °C. This addition is exothermic.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Gently heat the reaction mixture to 50 °C and maintain this temperature for an additional hour to ensure complete oxidation.
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.
-
Separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 90:10 hexane:ethyl acetate).
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield pure this compound as a clear, colorless oil.
Characterization of this compound
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 3.50 (d, 2H), 1.80-1.60 (m, 4H), 1.50-1.35 (m, 2H), 1.30-1.15 (m, 2H), 1.00-0.80 (m, 2H), 0.88 (d, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 68.5, 43.5, 41.0, 32.5, 29.5, 29.0, 20.0.
-
IR (neat, cm⁻¹): 3350 (O-H stretch, broad), 2950-2850 (C-H stretch), 1450 (C-H bend), 1040 (C-O stretch).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Borane-tetrahydrofuran complex is flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Hydrogen peroxide (30%) is a strong oxidizing agent and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All procedures should be carried out in a well-ventilated fume hood.
References
Application of p-Menthan-7-ol in Fragrance and Flavor Industries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthan-7-ol is a monoterpenoid alcohol valued in the fragrance and flavor industries for its fresh, clean, and floral aroma, often reminiscent of lily-of-the-valley (muguet), magnolia, and tuberose.[1][2] It is found naturally in plants such as Perilla frutescens and Artemisia asiatica.[1][2] Commercially, it is available as a mixture of cis- and trans-isomers, with the cis-isomer typically being predominant and contributing a more powerful, natural lily-of-the-valley scent.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance and flavor formulations.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₀O | [3][4] |
| Molecular Weight | 156.27 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | |
| Odor Profile | Fresh, soft, clean, floral, muguet, magnolia, herbal | [1][2] |
| Flavor Profile | Floral | [5] |
| CAS Number | 5502-75-0 | [5] |
| FEMA Number | 4507 | [5][6] |
Olfactory Characteristics of Isomers
| Isomer | Predominant Odor Characteristics |
| cis-p-Menthan-7-ol | Powerful, green, natural lily-of-the-valley, strong, tenacious |
| trans-p-Menthan-7-ol | Contributes to a cumin-like off-note at higher concentrations |
Application Notes
Fragrance Applications
This compound is a versatile ingredient in a wide array of fragranced products, including fine fragrances, personal care items (shampoos, soaps, cosmetics), and household cleaners.[1][7] Its primary function is to impart a fresh, floral character, particularly a muguet or lily-of-the-valley note.
-
Fine Fragrances: It harmonizes well with other floral notes like lilac, tuberose, and jasmine, as well as citrus notes, especially bergamot.[1][2] It can lift and smooth a fragrance composition. When combined with woody materials and methyl ionone, it helps to diffuse the woody character to the top notes of the perfume.[1][2]
-
Functional Products: In shampoos, soaps, and detergents, it provides a clean and fresh floral scent. Its stability in various bases makes it a suitable choice for these applications.
-
Isomer Considerations: The ratio of cis- to trans-isomers significantly impacts the final odor profile. A higher percentage of the cis-isomer (above 93%) is preferred for a cleaner, more natural muguet fragrance. Commercial grades typically contain 60-80% of the cis-isomer.[1]
Flavor Applications
Recognized as a flavoring agent by FEMA (Flavor and Extract Manufacturers Association), this compound is used to add floral and herbal notes to various food and beverage products.[5][6]
-
Beverages: It is particularly effective in herbal flavorings such as tea, where it contributes a fresh, floral dimension.[1][2]
-
Confectionery and Baked Goods: It can be used in small quantities to provide a subtle floral lift to fruit flavors.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound - Triangle Test
Objective: To determine if a perceptible olfactory difference exists between two samples of this compound with different cis/trans isomer ratios.
Materials:
-
Sample A: this compound (e.g., 70:30 cis/trans ratio)
-
Sample B: this compound (e.g., >93% cis isomer)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Perfume smelling strips
-
Glass beakers
-
Panel of at least 18 trained sensory assessors[8]
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation: Prepare 1% solutions of both Sample A and Sample B in the chosen solvent.
-
Triangle Setup: For each panelist, present three smelling strips, two dipped in one sample and one dipped in the other. The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[9][10]
-
Evaluation: Instruct each panelist to sniff the strips from left to right and identify the "odd" or different sample.[8] Panelists should cleanse their palate between evaluations (e.g., by smelling their own skin).
-
Data Analysis: Record the number of correct identifications. Analyze the results using a statistical table for triangle tests to determine if the difference is statistically significant (p < 0.05).
Protocol 2: Gas Chromatography-Olfactometry (GC-O) of this compound
Objective: To identify and characterize the odor-active compounds in a this compound sample.
Materials and Equipment:
-
This compound sample
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)
-
Capillary column suitable for monoterpenoid analysis (e.g., DB-Wax or HP-5ms)
-
Helium as carrier gas
-
Trained sensory assessors for olfactometry
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).
-
GC-MS/O Analysis:
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
GC Parameters (example):
-
Inlet Temperature: 250°C
-
Column: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 220°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Effluent Splitting: Split the column effluent between the MS detector and the olfactometry port.
-
-
Olfactometry: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a description of any detected odor.
-
Data Analysis: Correlate the odor events from the olfactometry with the peaks identified by the MS to determine which compounds are responsible for the perceived aroma.
Protocol 3: Formulation of a Muguet Fragrance Accord
Objective: To create a simple lily-of-the-valley (muguet) fragrance accord using this compound.
Materials:
-
This compound (>93% cis-isomer)
-
Linalool
-
Phenethyl alcohol
-
Indole (10% solution in DPG)
-
Benzyl acetate
-
Diethyl phthalate (DPG) or perfumer's alcohol as a solvent
-
Glass beakers, pipettes, and a digital scale
-
Sample vials
Formulation Table:
| Ingredient | Parts (w/w) | Odor Contribution |
| Phenethyl alcohol | 40 | Base floral (rose) |
| Linalool | 25 | Fresh, floral, slightly woody |
| This compound | 20 | Fresh, green, muguet |
| Benzyl acetate | 10 | Sweet, fruity, jasmine |
| Indole (10%) | 5 | Animalic, floral (in dilution) |
| Total | 100 |
Procedure:
-
Weighing: Accurately weigh each ingredient into a glass beaker according to the proportions in the formulation table.
-
Mixing: Gently stir the mixture until all components are fully dissolved and the solution is homogenous.
-
Maturation: Transfer the accord to a sealed glass vial and allow it to mature for at least 48 hours in a cool, dark place. This allows the different notes to blend and harmonize.
-
Evaluation: Dip a smelling strip into the matured accord and evaluate the fragrance profile over time (top, middle, and base notes).
-
Dilution: The accord can be diluted in a solvent (e.g., to 10-20% in perfumer's alcohol) to create a finished fragrance.
References
- 1. Triangle Test [sensorysociety.org]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. GSRS [precision.fda.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. femaflavor.org [femaflavor.org]
- 7. researchgate.net [researchgate.net]
- 8. The Triangle Test — BrewSake.org [brewsake.org]
- 9. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]
- 10. grownextgen.org [grownextgen.org]
Application Notes and Protocols: p-Menthan-7-ol as a Versatile Starting Material for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of p-menthan-7-ol as a chiral building block for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established organic chemistry principles and aim to guide the user in the design and execution of synthetic routes to new chemical entities. The biological context is provided by summarizing the known activities of structurally related p-menthane derivatives.
Introduction to this compound
This compound is a monoterpenoid alcohol with a cyclohexane backbone. It exists as cis and trans isomers, both of which are chiral. Its structure provides a robust scaffold that can be functionalized to explore a range of biological activities. The primary alcohol group at the 7-position is a key handle for chemical modification, allowing for the introduction of diverse functional groups and the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.
Potential Biological Activities of this compound Derivatives
While research on the biological activities of derivatives synthesized directly from this compound is emerging, the broader class of p-menthane monoterpenoids has shown a variety of promising therapeutic properties. Novel derivatives of this compound should be considered for screening in assays related to the activities listed in the table below.
| Biological Activity | Examples in Related p-Menthane Derivatives | Potential Therapeutic Area | Citation |
| Cytotoxicity | Perillyl alcohol and its epoxides have demonstrated significant growth inhibition against various cancer cell lines. | Oncology | [1] |
| Antifungal | Monoterpenes such as menthol and related compounds have shown efficacy against pathogenic fungi like Candida spp. and Aspergillus spp. | Infectious Diseases | [2] |
| Antimicrobial | Ester derivatives of terpene alcohols have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. | Infectious Diseases | [3] |
| Anti-inflammatory | Many plant-derived terpenoids and their derivatives are known to modulate inflammatory pathways. | Inflammation-related disorders |
Synthetic Pathways from this compound
The primary alcohol of this compound can be readily converted into a variety of other functional groups, including esters, ethers, aldehydes, and carboxylic acids. These transformations open up a wide range of possibilities for creating new derivatives with diverse properties.
Experimental Protocols
The following are generalized protocols for the synthesis of novel compounds starting from this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Synthesis of p-Menthan-7-yl Esters via Fischer Esterification
Esterification of this compound with various carboxylic acids can be achieved using a classic Fischer esterification. This reaction introduces a wide range of functionalities, allowing for the modulation of steric and electronic properties.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., acetic acid, benzoic acid, etc.)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in the chosen anhydrous solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Characterization:
-
Confirm the structure of the synthesized ester using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of p-Menthan-7-yl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for preparing ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride (NaH))
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Oxidation of this compound to p-Menthan-7-al
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, p-menthan-7-al, using mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Celite or silica gel
Procedure (using PCC):
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension in one portion.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Proposed Biological Screening Cascade
Newly synthesized derivatives of this compound should be subjected to a tiered screening process to identify potential lead compounds.
By leveraging the versatile chemistry of this compound, researchers can access a rich chemical space of novel compounds. The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis and evaluation of new derivatives with the potential for significant contributions to drug discovery and development.
References
Application Note and Protocol for the GC-MS Analysis of p-Menthan-7-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of cis- and trans-p-Menthan-7-ol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). p-Menthan-7-ol, a monoterpene alcohol, is a common fragrance ingredient found in a variety of consumer products, and its isomeric ratio can influence its scent profile and properties.[1] The method outlined here is suitable for the analysis of this compound isomers in various matrices, such as essential oils and cosmetic formulations, and is designed to offer high sensitivity and specificity.
Introduction
This compound, also known as 4-isopropylcyclohexylmethanol, is a valuable fragrance compound with a floral scent.[1] It exists as two stereoisomers, cis and trans, which can have different odor characteristics. Therefore, a robust analytical method to separate and quantify these isomers is crucial for quality control in the fragrance industry and for research and development of new products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, providing the necessary chromatographic resolution to separate the isomers and the mass spectral data for positive identification and accurate quantification. This application note details a comprehensive GC-MS protocol, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The sample preparation method should be chosen based on the matrix. For complex matrices like cosmetics, an extraction step is necessary to isolate the analytes of interest.
a. Liquid-Liquid Extraction (for cosmetic products): [2][3]
-
Accurately weigh approximately 1 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the fragrance compounds.
-
Centrifuge the sample at 5000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean vial.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
b. Direct Dilution (for essential oils and fragrance concentrates):
-
Accurately prepare a 1% (v/v) solution of the essential oil or fragrance concentrate in a suitable solvent such as ethanol or hexane.[4]
-
Vortex the solution to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 70 °C, hold for 2 minutesRamp: 5 °C/min to 200 °CRamp: 20 °C/min to 280 °C, hold for 5 minutes |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and peak identification.Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Analysis and Quantification
For qualitative analysis, the mass spectrum of each separated isomer is compared with a reference library (e.g., NIST). For quantitative analysis, a calibration curve should be prepared using certified reference standards of cis- and trans-p-Menthan-7-ol. The concentration of each isomer in the samples is determined from the calibration curve.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound isomers. Retention times are approximate and may vary depending on the specific instrument and conditions. The mass spectral data is based on the NIST Mass Spectrometry Data Center.[5]
| Compound | Expected Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| trans-p-Menthan-7-ol | ~15.5 | 95 | 69, 55 |
| cis-p-Menthan-7-ol | ~16.0 | 95 | 69, 55 |
Note: The elution order of cis and trans isomers may vary depending on the column phase. It is recommended to inject individual standards to confirm the retention time of each isomer. The quantifier ion is typically the most abundant and unique ion for the compound, while qualifier ions are other characteristic ions used for confirmation.[6][7] The ratio of the quantifier to qualifier ions should be consistent between standards and samples for positive identification.
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound isomers.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for the identification and quantification of the this compound isomers.
Caption: Logical workflow for isomer identification and quantification.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
Application Notes and Protocols for the Biotransformation of Menthol to p-Menthan-7-ol using Microorganisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the microbial transformation of menthol into the value-added compound p-menthan-7-ol, a flavoring agent and fragrance ingredient. The primary focus is on the use of the filamentous fungus Aspergillus niger, which has been identified as an effective biocatalyst for the regioselective hydroxylation of menthol.
Introduction
The biotransformation of readily available natural compounds like menthol offers a green and sustainable alternative to traditional chemical synthesis for the production of fine chemicals. Microbial catalysts, particularly fungi, possess a diverse array of enzymes capable of performing specific and selective modifications of complex molecules under mild conditions. The conversion of menthol to this compound, specifically the cis-isomer, is a targeted hydroxylation at the C-7 position, yielding a product with desirable organoleptic properties.[1][2][3] This document outlines the necessary materials, protocols, and analytical methods to perform and quantify this biotransformation.
Data Presentation
The efficiency of the biotransformation of menthol to this compound can vary based on the specific isomer of menthol used and the culture conditions. The following table summarizes quantitative data from studies on the biotransformation of menthol isomers by Aspergillus niger.
| Menthol Isomer | Microorganism | Biotransformation Product | Yield (%) | Reference |
| (+)-Menthol | Aspergillus niger | (+)-7-hydroxymenthol (this compound) | 52 | [4] |
| (+)-Menthol | Aspergillus niger | (+)-6-hydroxymenthol | 6 | [4] |
| (+)-Menthol | Aspergillus niger | (+)-1-hydroxymenthol | 14 | [4] |
| (-)-Menthol | Aspergillus niger | (-)-8-hydroxymenthol | 20 | [4] |
| (-)-Menthol | Aspergillus niger | (-)-9-hydroxymenthol | 22 | [4] |
Note: The primary focus of this protocol is the production of this compound, which is achieved with the highest reported yield from (+)-menthol.
Experimental Protocols
This section details the protocols for the cultivation of Aspergillus niger and the subsequent biotransformation of menthol. Two common fermentation techniques are described: Sporulated Surface Culture (a form of Solid-State Fermentation) and Submerged Fermentation.
Protocol 1: Sporulated Surface Culture (Solid-State Fermentation)
This method involves growing the fungus on a solid or semi-solid substrate, which can mimic its natural growth conditions and often leads to the production of a different spectrum of secondary metabolites compared to submerged cultures.
1. Microorganism and Media:
-
Microorganism: Aspergillus niger
-
Growth Medium: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) are suitable for the initial cultivation and sporulation of A. niger.[5]
-
Sabouraud Dextrose Broth Composition (for mass culture):
-
Dextrose: 40 g/L
-
Peptone: 10 g/L
-
Adjust pH to 5.6
-
Autoclave at 121°C for 15 minutes.
-
-
2. Inoculum Preparation and Fermentation:
-
Inoculate Aspergillus niger onto SDA or PDA plates and incubate at 28°C for 7 days, or until sporulation is abundant.
-
Prepare a spore suspension by washing the surface of the agar plates with sterile 0.1% Tween 80 solution.
-
Adjust the spore suspension concentration to approximately 1 x 10^7 spores/mL.
-
Inoculate the spore suspension into Erlenmeyer flasks containing sterile Sabouraud Dextrose Broth.[6][7][8]
-
Incubate the flasks in a shaking incubator at 28°C and 150 rpm for 7 days to allow for mycelial growth and sporulation on the surface.[6][7][8]
3. Biotransformation:
-
After the incubation period, add a known volume of menthol (dissolved in a minimal amount of a suitable solvent like ethanol to aid dispersion) directly onto the sporulated surface of the culture.[3]
-
Continue the incubation under the same conditions for an additional 3 to 7 days to allow for the biotransformation to occur.[3][4]
4. Extraction and Analysis:
-
After the biotransformation period, extract the entire culture (mycelia and broth) three times with an equal volume of diethyl ether.[3]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Submerged Fermentation
This technique involves growing the microorganism in a liquid medium, which allows for more controlled conditions and is often more scalable.
1. Microorganism and Media:
-
Microorganism: Aspergillus niger
-
Seed Culture Medium (e.g., Synthetic Minimal Medium):
-
(NH₄)₂SO₄: 5 g/L
-
KCl: 0.5 g/L
-
KH₂PO₄: 0.4 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
MnSO₄: 0.01 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
Glucose: 10 g/L
-
Adjust pH to 5.5
-
Autoclave at 121°C for 15 minutes.
-
-
Production Medium: Sabouraud Dextrose Broth or a similar rich medium.
2. Inoculum Preparation and Fermentation:
-
Inoculate a loopful of Aspergillus niger spores into a flask containing the seed culture medium.
-
Incubate at 28°C in a shaking incubator at 150-200 rpm for 48-72 hours to obtain a vegetative mycelial culture.
-
Transfer the seed culture (typically 5-10% v/v) to the production medium flasks.
-
Incubate under the same conditions for 24-48 hours before adding the substrate.
3. Biotransformation:
-
Prepare a stock solution of menthol in a suitable water-miscible solvent like ethanol or acetone.
-
Add the menthol solution to the submerged culture to a final desired concentration (e.g., 1 g/L).
-
Continue the fermentation for 3-7 days, periodically taking samples to monitor the progress of the reaction.
4. Extraction and Analysis:
-
Separate the mycelia from the broth by filtration or centrifugation.
-
Extract the filtrate three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Extract the mycelia separately with the same solvent after homogenization to release any intracellular products.
-
Combine all organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude extract by GC-MS.
Analytical Protocol: GC-MS for Quantification of this compound
1. Sample Preparation:
-
The crude extract obtained from the biotransformation is dissolved in a known volume of a suitable solvent (e.g., hexane or ethyl acetate).
-
An internal standard (e.g., undecane or another non-interfering compound) is added to both the samples and the calibration standards for accurate quantification.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column. A chiral column may be used for enantiomeric separation.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations with the internal standard.
-
Identify the peaks of menthol and this compound in the chromatogram based on their retention times and mass spectra.
-
Quantify the amount of this compound produced by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the biotransformation of menthol to this compound using Aspergillus niger.
Caption: General workflow for the biotransformation of menthol.
The following diagram illustrates the proposed enzymatic conversion pathway.
Caption: Enzymatic conversion of menthol to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of one monoterpene by sporulated surface cultures of Aspergillus niger and Penicillium sp. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Isolation and Identification of Natural Colorant Producing Soil-Borne Aspergillus niger from Bangladesh and Extraction of the Pigment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of p-Menthan-7-ol in Insect Repellent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthan-7-ol is a monoterpenoid alcohol recognized for its fresh, floral fragrance, reminiscent of lily-of-the-valley.[1] It is found in nature in plants such as Perilla frutescens and Artemisia asiatica and is utilized in the fragrance industry for a variety of personal care and household products.[1] The commercial product is typically a mixture of cis- and trans-isomers.[1] While structurally related to the well-documented insect repellent p-Menthane-3,8-diol (PMD), there is a significant lack of scientific literature and quantitative data specifically evaluating this compound as an active insect repellent.
These application notes serve as a guide for researchers and formulators interested in investigating the potential of this compound in the development of insect repellents, either as an active ingredient or as a fragrance component in repellent formulations. The following protocols are based on established methods for testing the efficacy of insect repellents and can be adapted for the evaluation of this compound.
Data Presentation: Efficacy of Common Insect Repellents
To provide a benchmark for potential studies on this compound, the following table summarizes the efficacy of the well-established insect repellent, p-Menthane-3,8-diol (PMD), against various mosquito species.
| Active Ingredient | Concentration | Test Species | Mean Complete Protection Time (Hours) / Repellency Rate (%) | Study Type |
| p-Menthane-3,8-diol (PMD) | 30% | Aedes aegypti | ~6.3 hours[2] | Laboratory (Arm-in-cage) |
| p-Menthane-3,8-diol (PMD) | 25% | Aedes aegypti | 14.2 hours (prolonged action formulation)[2] | Laboratory (Arm-in-cage) |
| p-Menthane-3,8-diol (PMD) | 15% | Anopheles stephensi | 1 hour[2] | Laboratory (Arm-in-cage) |
| p-Menthane-3,8-diol (PMD) | 15% | Culex quinquefasciatus | 0.5 hours[2] | Laboratory (Arm-in-cage) |
| p-Menthane-3,8-diol (PMD) | 15% | Field Mosquitoes | >6 hours[2] | Field Study |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the insect repellent properties of this compound are provided below.
Arm-in-Cage Repellency Assay
This is a standard laboratory method to assess the complete protection time of a topical repellent against biting insects.
Objective: To determine the duration of complete protection provided by a this compound formulation against host-seeking mosquitoes.
Materials:
-
Test cages (e.g., 30x30x30 cm) containing a specified number of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti).
-
This compound test formulation (e.g., in an ethanol or lotion base).
-
Control formulation (vehicle only).
-
Human volunteers (with appropriate ethical review board approval).
-
Micropipette or syringe for precise application.
-
Timer.
Protocol:
-
Volunteer Preparation: Volunteers should avoid using any fragranced products on the day of testing. A defined area of the forearm (e.g., 25 cm²) is marked for application.
-
Repellent Application: A precise amount of the this compound formulation is applied evenly to the marked area of one forearm. The other forearm may be used as an untreated control or for a different formulation.
-
Mosquito Acclimation: Mosquitoes in the test cages are allowed to acclimate to the testing environment. Their biting avidity should be confirmed by exposing an untreated arm, with a minimum number of landings or attempted bites required within a set time to proceed.[2]
-
Exposure: At predetermined intervals (e.g., every 15-30 minutes) after application, the treated forearm is inserted into the cage for a fixed duration (e.g., 3 minutes).
-
Observation: During the exposure period, the number of mosquitoes landing on and biting the treated area is recorded.
-
Endpoint: The test is concluded for a specific formulation when the first confirmed bite occurs. The time from application to the first bite is recorded as the complete protection time (CPT).
-
Data Analysis: The mean CPT is calculated across all volunteers for the this compound formulation and compared to the control and/or a positive control (e.g., DEET or PMD).
Y-Tube Olfactometer Bioassay
This assay is used to evaluate the spatial repellency of a substance by assessing the behavioral response of insects to volatile chemicals.
Objective: To determine if this compound acts as a spatial repellent by influencing the directional movement of insects.
Materials:
-
Glass Y-tube olfactometer.
-
Air pump to provide a clean, controlled airflow.
-
Flow meters to regulate airflow into each arm of the olfactometer.
-
Test chambers for introducing volatile chemicals.
-
This compound solution.
-
Control substance (e.g., solvent used for this compound).
-
Host-seeking insects (e.g., mosquitoes).
Protocol:
-
Setup: The Y-tube olfactometer is cleaned thoroughly and set up with a controlled airflow through both arms.
-
Treatment: A filter paper treated with a known concentration of this compound is placed in the test chamber of one arm. A filter paper with the solvent control is placed in the other arm.
-
Insect Release: A single insect is released at the base of the Y-tube.
-
Observation: The insect's movement is observed, and the arm it chooses to enter and the time it spends in each arm are recorded. A choice is typically defined as the insect moving a certain distance past the 'Y' junction.
-
Replication: The experiment is repeated with multiple insects. The positions of the treatment and control arms are swapped periodically to avoid positional bias.
-
Data Analysis: The proportion of insects choosing the arm with this compound versus the control arm is calculated. A statistically significant preference for the control arm indicates repellency.
Visualizations
Experimental Workflow: Arm-in-Cage Assay
Caption: Workflow for the Arm-in-Cage insect repellency test.
Logical Relationship: Factors Influencing Repellent Efficacy
Caption: Key factors influencing the efficacy of a topical insect repellent.
Proposed Olfactory Signaling Pathway for Insect Repellents
While the specific mechanism of this compound is unknown, this diagram illustrates a generalized pathway for how olfactory repellents are thought to function.
Caption: Generalized insect olfactory signaling pathway and repellent action.
Conclusion and Future Directions
The existing data on this compound primarily pertains to its use as a fragrance ingredient.[1][3] There is a clear gap in the scientific literature regarding its efficacy as an insect repellent. The protocols and frameworks provided here offer a starting point for the systematic evaluation of this compound in this context. Future research should focus on conducting standardized efficacy testing, investigating its mechanism of action at the molecular level, and exploring its potential for synergistic effects when combined with other known repellents. Such studies will be crucial in determining if this compound can be a viable component in the next generation of insect repellent technologies.
References
Application Notes and Protocols for the Extraction of p-Menthan-7-ol from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental extraction of p-Menthan-7-ol from its known natural sources, primarily Perilla frutescens (Perilla) and Artemisia asiatica (Asian wormwood).[1][2] Due to a lack of extensive research focusing specifically on the high-yield extraction of this compound, this document presents generalized yet detailed methods for the extraction of essential oils from these plants, within which this compound is a constituent. Further purification and quantification would be necessary to isolate and determine the precise yield of the target compound.
Introduction to this compound and its Natural Occurrence
This compound is a monoterpenoid alcohol with a fresh, floral, and slightly herbaceous aroma.[1][2] It exists as cis and trans isomers, both contributing to its overall scent profile.[1] Its presence has been identified in the essential oils of Perilla frutescens and Artemisia asiatica.[1][2] While these plants are known to contain a wide array of volatile compounds, this compound is not typically a major component, making its isolation a process that requires careful extraction and purification. The majority of research on the essential oils of these plants focuses on other major constituents like perillaldehyde, perilla ketone, and artemisinin, respectively.
Recommended Extraction Methodologies
The two primary methods suitable for extracting essential oils containing this compound from plant matrices are steam distillation and solvent extraction. Steam distillation is generally preferred for obtaining high-purity essential oils with minimal thermal degradation of sensitive compounds.[3] Solvent extraction can offer higher yields but may also co-extract non-volatile compounds, requiring more extensive downstream purification.
Steam Distillation
Steam distillation is a widely used technique for extracting volatile compounds from plant material.[3] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed and collected.
Solvent Extraction
Solvent extraction utilizes an organic solvent to dissolve the essential oils from the plant material. This method is effective but requires careful selection of the solvent to ensure efficient extraction and to minimize the co-extraction of undesirable compounds.
Data Presentation: Essential Oil Yields
| Plant Source | Extraction Method | Plant Part | Reported Essential Oil Yield (% w/w) | Reference |
| Perilla frutescens | Microwave-assisted extraction | Leaves | 0.0941% | [4] |
| Perilla frutescens | Hydrodistillation | Leaves | 0.30% | [5] |
| Artemisia herba-alba | Hydrodistillation | Aerial parts | 0.35% - 2.35% | [6] |
Note: The yield of essential oil can vary significantly based on plant genetics, growing conditions, harvest time, and the specific parameters of the extraction process.
Experimental Protocols
Protocol 1: Steam Distillation of Perilla frutescens Leaves
Objective: To extract the essential oil from the leaves of Perilla frutescens using steam distillation.
Materials and Equipment:
-
Fresh or dried leaves of Perilla frutescens
-
Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)
-
Heating mantle or steam source
-
Deionized water
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material: Freshly harvested leaves should be cleaned of any debris. For dried material, the leaves should be coarsely ground to increase the surface area for extraction. Weigh the plant material before placing it into the distillation flask.
-
Apparatus Setup: Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.
-
Distillation: Add water to the steam generator and heat to produce steam. Pass the steam through the plant material in the distillation flask. The steam will carry the volatile essential oils.
-
Condensation: The mixture of steam and essential oil vapor is passed through a condenser, where it cools and returns to a liquid state.
-
Collection: Collect the distillate, which will consist of a layer of essential oil and a layer of hydrosol (aqueous phase), in a receiving vessel. Continue the distillation for a predetermined time (e.g., 2-4 hours) or until no more oil is observed in the distillate.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely. The essential oil, being less dense, will typically form the upper layer. Carefully drain the lower aqueous layer.
-
Drying: To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil. Swirl gently and allow it to stand for 15-20 minutes.
-
Storage: Decant the dried essential oil into a clean, airtight glass vial. Store in a cool, dark place.
Protocol 2: Solvent Extraction of Artemisia asiatica
Objective: To extract the essential oil and other soluble compounds from Artemisia asiatica using a solvent.
Materials and Equipment:
-
Dried and powdered aerial parts of Artemisia asiatica
-
Soxhlet extraction apparatus or a flask for maceration
-
Rotary evaporator
-
Heating mantle
-
Extraction solvent (e.g., ethanol, hexane, or dichloromethane)
-
Filter paper
-
Glassware (beakers, flasks)
Procedure:
-
Preparation of Plant Material: The dried aerial parts of Artemisia asiatica should be ground into a fine powder.
-
Extraction (Soxhlet): a. Place a known amount of the powdered plant material into a thimble and place it in the Soxhlet extractor. b. Fill the round-bottom flask with the chosen solvent. c. Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble containing the plant material, extracting the desired compounds. d. Continue the extraction for several hours until the solvent in the extractor runs clear.
-
Extraction (Maceration): a. Place the powdered plant material in a flask and add the solvent (e.g., a 1:10 solid-to-solvent ratio). b. Seal the flask and agitate it at room temperature for a specified period (e.g., 24-48 hours).
-
Filtration: After extraction, filter the mixture to separate the plant residue from the solvent extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Purification: The resulting crude extract will contain the essential oil along with other non-volatile compounds. Further purification by column chromatography will be necessary to isolate the essential oil fraction and subsequently this compound.
Downstream Processing: Purification and Analysis
The crude essential oil obtained from either method will be a complex mixture. To isolate this compound, further purification is required.
Column Chromatography:
-
A silica gel column is typically used for the separation of terpenoids.
-
A non-polar solvent system (e.g., hexane) with an increasing gradient of a more polar solvent (e.g., ethyl acetate) can be used to elute the compounds based on their polarity.
-
Fractions should be collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing this compound.
Analytical Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying the components of an essential oil. By comparing the retention time and mass spectrum of the peaks in the sample with those of a pure this compound standard, its presence and concentration can be confirmed.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of this compound.
Safety Precautions
-
Always work in a well-ventilated area, preferably a fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be cautious when working with heated glassware and heating mantles to avoid burns.
-
Ensure that the steam distillation apparatus is properly assembled to prevent leaks of hot steam.
-
Flammable solvents should be handled with care and kept away from ignition sources.
References
Application Notes and Protocols for the Derivatization of p-Menthan-7-ol for Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthan-7-ol is a monocyclic terpene alcohol with applications in the fragrance and flavor industries. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, metabolic studies, and formulation development. Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor chromatographic peak shape, decreased sensitivity, and potential thermal degradation in the GC inlet.
To overcome these challenges, derivatization is a critical sample preparation step. This process involves the chemical modification of the hydroxyl group to form a less polar, more volatile, and more thermally stable derivative. This application note provides detailed protocols for the two most common and effective derivatization techniques for this compound: silylation and acylation .
Derivatization Techniques for this compound
The two primary methods for derivatizing alcohols for GC analysis are silylation and acylation. The choice of method depends on the specific analytical requirements, such as desired sensitivity, stability of the derivative, and potential for interference from the sample matrix.
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Silylation: This is the most widely used derivatization method for alcohols.[1] It involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Silyl derivatives are generally more volatile, less polar, and more thermally stable than their parent compounds.[1]
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Acylation: This technique introduces an acyl group to the hydroxyl functional group, forming an ester.[2] Acylation reagents, such as anhydrides, can produce stable and volatile derivatives.[1][3] Fluorinated acylating agents can significantly enhance the sensitivity for electron capture detection (ECD).[4]
Comparative Quantitative Data
The following table summarizes key parameters for the silylation and acylation of secondary alcohols like this compound. The data presented is based on typical values reported in the literature for similar analytes and should be used as a guideline for method development.
| Parameter | Silylation (with BSTFA + 1% TMCS) | Acylation (with TFAA) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | Trifluoroacetic Anhydride (TFAA) |
| Reaction Time | 15 - 60 minutes | 15 - 30 minutes |
| Reaction Temp. | 60 - 80 °C | 50 - 70 °C |
| Derivative Stability | Moderate (sensitive to moisture) | High |
| Byproducts | Volatile and generally non-interfering | Acidic (may require removal or neutralization) |
| Typical Yield | High (>95%) | High (>95%) |
| Limit of Detection | Low (ng/mL to pg/mL range with MS) | Low (pg/mL to fg/mL range with ECD) |
| Key Advantages | Fast, effective for a wide range of alcohols.[5] | Forms very stable derivatives, enhanced sensitivity with ECD.[1] |
| Considerations | Derivatives are sensitive to hydrolysis.[3] | Reagent is corrosive and moisture-sensitive.[1] |
Experimental Workflow and Reaction Diagrams
The following diagrams illustrate the general experimental workflow for the derivatization of this compound and the specific chemical reaction for silylation.
Caption: General workflow for derivatization and analysis.
Caption: Silylation reaction of this compound.
Detailed Experimental Protocols
5.1. Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the formation of trimethylsilyl (TMS) ethers of this compound, which are highly suitable for GC-MS analysis.[5]
5.1.1. Materials
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This compound standard or sample extract
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Pipettes and tips
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
5.1.2. Procedure
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard or sample residue into a clean, dry 2 mL reaction vial.
-
If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Add 100 µL of anhydrous pyridine to dissolve the sample. Vortex for 30 seconds.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS to the reaction vial. A molar excess of the silylating reagent is recommended to ensure complete derivatization.
-
Tightly cap the vial and vortex for 30 seconds.
-
Place the vial in a heating block or oven set to 70°C for 30 minutes. Reaction times and temperatures may need optimization depending on the sample matrix and concentration.[3]
-
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. If necessary, the sample can be diluted with an appropriate anhydrous solvent.
-
5.2. Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the formation of trifluoroacetyl esters of this compound. These derivatives are very stable and show enhanced response with an electron capture detector.[1]
5.2.1. Materials
-
This compound standard or sample extract
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Acid scavenger (e.g., anhydrous pyridine or triethylamine)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Pipettes and tips
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
5.2.2. Procedure
-
Sample Preparation:
-
Place approximately 1 mg of the dried this compound standard or sample residue into a 2 mL reaction vial.
-
Dissolve the sample in 200 µL of anhydrous toluene.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine (as an acid scavenger) to the vial.
-
Add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and reacts vigorously with water. Handle in a fume hood with appropriate personal protective equipment.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
-
Work-up and Sample Analysis:
-
Cool the reaction vial to room temperature.
-
To neutralize the excess TFAA and the trifluoroacetic acid byproduct, a liquid-liquid extraction can be performed by carefully adding a mild aqueous base (e.g., 5% sodium bicarbonate solution). After gentle mixing and phase separation, the organic layer containing the derivatized analyte is collected for analysis.
-
Alternatively, for a more direct analysis, if the GC system is tolerant to the reaction byproducts, a small aliquot of the reaction mixture can be injected directly. However, removal of acidic byproducts is generally recommended to prevent column damage.[6]
-
Inject an appropriate volume of the final organic solution into the GC-MS.
-
Conclusion
Derivatization is an essential step for the robust and sensitive analysis of this compound by gas chromatography. Both silylation and acylation are effective techniques that significantly improve the chromatographic properties of this analyte. The choice between these methods will depend on the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available detection systems. The protocols provided herein serve as a comprehensive starting point for method development and can be optimized to meet the unique challenges of various research, quality control, and drug development applications.
References
Troubleshooting & Optimization
improving the yield and purity of p-Menthan-7-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of p-Menthan-7-ol. Our goal is to help you improve the yield and purity of your synthesis, with a particular focus on maximizing the desirable cis-isomer content.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main industrial and laboratory methods for synthesizing this compound are the catalytic hydrogenation of cuminaldehyde and the biotransformation of menthol.[1] The choice of method often depends on the desired stereoselectivity (cis/trans isomer ratio), scale, and available resources.
Q2: Why is the cis/trans isomer ratio of this compound important?
A2: The cis-isomer of this compound is highly valued for its clean, floral, and lily-of-the-valley (muguet) fragrance profile.[1] The trans-isomer, on the other hand, can impart a less desirable, slightly dirty note.[1] Therefore, achieving a high cis/trans ratio is crucial for applications in the fragrance and pharmaceutical industries. Commercial grades typically contain 60-80% of the cis-isomer.[1]
Q3: What is a typical yield and purity for this compound synthesis?
A3: Yield and purity can vary significantly based on the chosen synthesis method and reaction conditions. Catalytic hydrogenation of cuminaldehyde can achieve high yields, but the cis/trans ratio may require optimization. Biotransformation of menthol using specific microorganisms like Aspergillus niger can selectively produce the cis-isomer, though yields might be lower compared to chemical synthesis.[2][3]
Q4: How can I analyze the cis/trans isomer ratio of my this compound product?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for separating and quantifying the cis and trans isomers of this compound.[4][5] A capillary column with a polar stationary phase is typically used to achieve baseline separation of the isomers.
Troubleshooting Guides
Catalytic Hydrogenation of Cuminaldehyde
This section addresses common issues encountered during the synthesis of this compound via the hydrogenation of cuminaldehyde.
Problem 1: Low overall yield of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. Consider using a more active catalyst such as Rhodium on carbon (Rh/C). |
| Catalyst Poisoning | Ensure the starting material (cuminaldehyde) and solvent are of high purity. Impurities containing sulfur or other heteroatoms can poison the catalyst. Pre-treat the starting material if necessary. |
| Suboptimal Reaction Conditions | Optimize hydrogen pressure and reaction temperature. Insufficient pressure can lead to incomplete reaction, while excessively high temperatures may promote side reactions. |
| Poor Mass Transfer | Ensure vigorous stirring to facilitate efficient contact between the hydrogen gas, liquid phase, and solid catalyst. |
Problem 2: Low cis/trans isomer ratio (high percentage of trans-isomer).
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lowering the reaction temperature generally favors the formation of the cis-isomer (kinetic product).[6] For Rh/C catalysts, operating at lower temperatures can significantly increase cis-selectivity.[6] |
| Choice of Catalyst | The choice of catalyst and support significantly impacts stereoselectivity. Rhodium on carbon (Rh/C) has been shown to favor the formation of the cis-isomer, especially at lower temperatures.[6] Ruthenium-based catalysts can also be highly selective.[7][8] |
| Solvent Effects | The polarity of the solvent can influence the stereochemical outcome. Experiment with different solvents (e.g., ethanol, hexane) to determine the optimal medium for maximizing the cis-isomer. |
Problem 3: Presence of significant side products.
| Possible Cause | Troubleshooting Step |
| Over-reduction | Excessive reaction time or harsh conditions can lead to the formation of byproducts such as p-menthane. Monitor the reaction progress by GC to determine the optimal reaction time. |
| Hydrogenolysis | Certain catalysts and conditions can promote the cleavage of the C-O bond, leading to the formation of hydrocarbons. Using a milder catalyst or less forcing conditions can mitigate this. |
| Incomplete Reaction | Unreacted cuminaldehyde will be present in the product mixture. Ensure sufficient catalyst loading, hydrogen pressure, and reaction time for complete conversion. |
Biotransformation of Menthol
This section provides guidance for troubleshooting the synthesis of this compound from menthol using microbial cultures.
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Optimize pH, temperature, and aeration for the specific microorganism being used (e.g., Aspergillus niger). |
| Low Substrate Bioavailability | Menthol has low water solubility. Consider using a co-solvent or emulsifying agent to improve its availability to the microbial cells. |
| Microorganism Strain Variation | The specific strain of the microorganism can significantly impact yield. Ensure you are using a strain known for efficient biotransformation of menthol. |
| Inhibition by Product | High concentrations of this compound may be toxic to the microorganisms, leading to feedback inhibition. Consider in-situ product removal techniques. |
Problem 2: Low purity of the final product.
| Possible Cause | Troubleshooting Step |
| Formation of Multiple Metabolites | The microorganism may produce other metabolites from menthol. Optimize the fermentation time to maximize the formation of this compound and minimize other byproducts. |
| Inefficient Extraction | Use an appropriate solvent and extraction technique to selectively isolate this compound from the culture broth. Multiple extractions may be necessary. |
| Contamination of Culture | Ensure sterile conditions throughout the fermentation process to prevent the growth of contaminating microorganisms that may produce undesirable byproducts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Cuminaldehyde using Rh/C Catalyst
Objective: To synthesize this compound with a high cis/trans ratio.
Materials:
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Cuminaldehyde (98%+)
-
5% Rhodium on activated carbon (Rh/C)
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Ethanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
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In a high-pressure autoclave, add cuminaldehyde (1.0 eq) and ethanol.
-
Carefully add 5% Rh/C catalyst (typically 1-5 mol% relative to the substrate).
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Set the reaction temperature (e.g., 25-80°C). Lower temperatures generally favor the cis-isomer.
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Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
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Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.
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Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
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Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by fractional distillation to increase the cis/trans ratio.
Protocol 2: Biotransformation of Menthol using Aspergillus niger
Objective: To selectively synthesize cis-p-Menthan-7-ol.
Materials:
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Aspergillus niger culture
-
Appropriate growth medium (e.g., Potato Dextrose Broth)
-
Menthol
-
Sterile flasks and incubator
-
Ethyl acetate for extraction
Procedure:
-
Inoculate a sterile growth medium with Aspergillus niger and incubate under optimal conditions (e.g., 25-30°C with shaking) until sufficient biomass is achieved.
-
Add menthol (dissolved in a minimal amount of a suitable solvent like ethanol if necessary) to the culture.
-
Continue the incubation for several days (e.g., 5-7 days), monitoring the biotransformation by periodically taking samples and analyzing them by GC-MS.
-
After the desired conversion is reached, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth and the mycelium separately with ethyl acetate.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to obtain the crude cis-p-Menthan-7-ol.
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Further purification can be achieved by column chromatography if necessary.
Protocol 3: Purification of this compound by Fractional Distillation
Objective: To increase the concentration of the cis-isomer in a mixture of this compound isomers.
Materials:
-
Crude this compound (mixture of cis and trans isomers)
-
Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column)
-
Heating mantle and vacuum source
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the crude this compound.
-
Apply vacuum to the system and begin heating the distillation flask.
-
Carefully collect the fractions as they distill. The trans-isomer has a slightly lower boiling point and will distill first.
-
Monitor the composition of the fractions by GC-MS.
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Combine the fractions that are enriched in the cis-isomer to obtain a product with a higher purity.
Data Presentation
Table 1: Influence of Catalyst and Temperature on Cuminaldehyde Hydrogenation
| Catalyst | Temperature (°C) | Pressure (bar) | Cis:Trans Ratio | Yield (%) | Reference |
| 5% Rh/C | 25 | 40 | ~70:30 | >95 | Hypothetical Data |
| 5% Rh/C | 80 | 40 | ~50:50 | >95 | Hypothetical Data |
| 5% Ru/C | 50 | 50 | ~65:35 | >90 | Hypothetical Data |
| Raney Ni | 100 | 60 | ~40:60 | >90 | Hypothetical Data |
| 5% Pd/C | 50 | 40 | ~30:70 | >95 | Hypothetical Data |
Note: The data in this table is illustrative and based on general trends in catalytic hydrogenation. Actual results may vary.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. 登录-个人登录 [casper.sgst.cn]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. Selective Hydrogenation of Cinnamaldehyde Catalyzed by Ruthenium (II) Complexes Based on Azoimine Ligands | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of p-Menthan-7-ol Diastereomers
Welcome to the technical support center for the purification of p-Menthan-7-ol diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of cis- and trans-p-Menthan-7-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating the diastereomers of this compound?
A1: The primary challenge lies in the similar physicochemical properties of the cis and trans diastereomers of this compound. These similarities can lead to co-elution in chromatographic methods and difficulties in achieving selective crystallization.[1] The commercial mixture typically contains a predominance of the cis isomer (60-80%) over the trans isomer (20-40%), requiring efficient purification methods to isolate the minor isomer.[1]
Q2: What are the most common methods for separating this compound diastereomers?
A2: The most common and effective techniques for separating this compound diastereomers are preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Fractional crystallization can also be employed, particularly if one diastereomer is present in a significantly higher concentration and has favorable crystallization properties.
Q3: Are there significant differences in the physical properties of cis- and trans-p-Menthan-7-ol?
A3: Yes, while the properties are similar, there are slight differences that can be exploited for separation. The table below summarizes key physical properties.
| Property | cis-p-Menthan-7-ol | trans-p-Menthan-7-ol | Data Source(s) |
| Molecular Weight | 156.27 g/mol | 156.27 g/mol | [2] |
| Boiling Point | 223-224 °C (estimated at 760 mmHg) | 223-224 °C (estimated at 760 mmHg) | |
| Density | ~0.912-0.920 g/cm³ at 25°C | ~0.912-0.920 g/cm³ at 25°C | [1] |
| Refractive Index | ~1.4670-1.4710 at 20°C | ~1.4670-1.4710 at 20°C | [1] |
Q4: How can I monitor the progress of the diastereomer separation?
A4: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the separation and determining the diastereomeric ratio in collected fractions. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool to assess the separation during column chromatography.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Issues
Q: My HPLC separation shows poor resolution or co-elution of the cis and trans isomers. What can I do?
A: Poor resolution is a common issue. Here is a systematic approach to troubleshoot this problem:
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Possible Cause 1: Suboptimal Mobile Phase. The polarity of the mobile phase is critical for achieving differential migration of the diastereomers.
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Solution: Systematically vary the mobile phase composition. For normal-phase HPLC (e.g., with a silica column), adjust the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethyl acetate). Small changes in the percentage of the polar modifier can have a significant impact on resolution.
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Possible Cause 2: Inappropriate Stationary Phase. The chosen column may not provide sufficient selectivity for the this compound diastereomers.
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Solution: Screen different types of achiral stationary phases. Phenyl- and cyano-based columns can offer different selectivities compared to standard silica or C18 columns.
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Possible Cause 3: High Flow Rate. A high flow rate reduces the interaction time between the diastereomers and the stationary phase, leading to decreased resolution.
-
Solution: Reduce the flow rate. This will increase the residence time on the column and can improve separation, although it will also increase the run time.
-
-
Possible Cause 4: Column Overloading. Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the sample concentration or the injection volume. Perform a loading study to determine the optimal sample load for your column dimensions.
-
Caption: Troubleshooting workflow for poor HPLC resolution.
Gas Chromatography (GC) Issues
Q: I am observing peak tailing and poor separation of the diastereomers in my GC analysis.
A: Peak tailing and poor separation in GC can often be attributed to issues with the column or analytical conditions.
-
Possible Cause 1: Inactive Column. The presence of active sites (e.g., exposed silanols) in the column can lead to peak tailing, especially for polar analytes like alcohols.
-
Solution: Use a deactivated column specifically designed for the analysis of polar compounds. If the column is old, consider replacing it.
-
-
Possible Cause 2: Suboptimal Temperature Program. The oven temperature program can significantly affect the separation.
-
Solution: Start with a lower initial oven temperature and use a slower temperature ramp (e.g., 2-5 °C/min). This will increase the differential partitioning of the isomers on the stationary phase.
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate. The linear velocity of the carrier gas affects column efficiency.
-
Solution: Optimize the carrier gas flow rate (or pressure) for your column dimensions to achieve the best separation efficiency.
-
Fractional Crystallization Issues
Q: I am unable to induce crystallization of the desired diastereomer from the enriched fractions.
A: Crystallization is dependent on creating a supersaturated solution and providing conditions for nucleation and crystal growth.
-
Possible Cause 1: Solution is Not Supersaturated. The concentration of the target diastereomer may be too low for crystals to form.
-
Solution: Slowly evaporate the solvent to increase the concentration of the target isomer. Be careful not to evaporate to dryness.
-
-
Possible Cause 2: Incorrect Crystallization Solvent. The chosen solvent may not be ideal for inducing crystallization.
-
Solution: Screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is sparingly soluble at low temperatures and more soluble at higher temperatures. Consider using a binary solvent system.
-
-
Possible Cause 3: Lack of Nucleation Sites. Crystal growth requires nucleation sites.
-
Solution: Try seeding the solution with a small crystal of the pure diastereomer (if available). Alternatively, scratching the inside of the flask with a glass rod can sometimes induce nucleation.
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Experimental Protocols
Note: The following protocols are suggested starting points for method development and may require optimization for your specific instrumentation and sample matrix.
Protocol 1: Preparative HPLC Separation
This protocol is adapted from methods used for similar p-menthane diols and serves as a starting point.
-
Sample Preparation:
-
Dissolve the this compound diastereomeric mixture in the initial mobile phase at a concentration of 10-20 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Silica-based normal-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A starting gradient of 1% to 10% IPA over 20-30 minutes is recommended for method development. Isocratic elution with an optimized ratio (e.g., 98:2 n-hexane:IPA) can be used for the preparative separation.
-
Flow Rate: 3-5 mL/min.
-
Detection: Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if there is sufficient absorbance.
-
Temperature: Ambient.
-
-
Fraction Collection:
-
Collect the eluting peaks corresponding to the individual diastereomers in separate, clean vials.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions using a rotary evaporator.
-
Assess the purity of each fraction using analytical HPLC or GC-MS.
-
Caption: General workflow for preparative HPLC purification.
Protocol 2: Analytical GC-MS for Isomer Ratio Determination
This protocol provides a method for analyzing the ratio of cis and trans diastereomers.
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as hexane or dichloromethane.
-
-
GC-MS Conditions:
-
Column: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 5°C/min.
-
Hold at 200°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify the peaks for the cis and trans diastereomers based on their retention times and mass spectra.
-
Determine the relative abundance of each isomer by integrating the respective peak areas.
-
This technical support guide provides a comprehensive overview of the challenges and methodologies for the purification of this compound diastereomers. For further assistance, please consult relevant scientific literature or contact a chromatography specialist.
References
Technical Support Center: Optimization of Reaction Conditions for p-Menthan-7-ol Synthesis
Welcome to the technical support center for the synthesis of p-Menthan-7-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of cuminaldehyde.[1][2][3] Alternative, though less detailed in the context of this compound, are routes involving Grignard or Reformatsky reactions. This guide will focus on the optimization of the catalytic hydrogenation of cuminaldehyde.
Q2: What is the typical isomeric composition of commercially available this compound?
A2: Commercially available this compound is a mixture of cis and trans isomers. The cis isomer is typically predominant, constituting 60-80% of the mixture.[2][3]
Q3: How can the cis/trans isomer ratio of this compound be altered?
A3: The cis/trans isomer ratio is influenced by the reaction conditions during synthesis, particularly the choice of catalyst and reaction temperature. Post-synthesis, the proportion of the cis isomer can be increased through fractional distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via catalytic hydrogenation of cuminaldehyde.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation. For palladium on carbon (Pd/C), consider using a newer, more active catalyst like Pearlmann's catalyst (Pd(OH)₂/C). |
| Catalyst Poisoning | Impurities in the starting material (cuminaldehyde) or solvent can poison the catalyst. Purify the cuminaldehyde and use high-purity, dry solvents. Common poisons include sulfur or nitrogen-containing compounds. |
| Inadequate Reaction Conditions | Optimize reaction parameters such as hydrogen pressure, temperature, and reaction time. Insufficient pressure or temperature can lead to incomplete conversion. |
| Poor Mixing | Ensure efficient stirring to maintain a good suspension of the catalyst in the reaction mixture, facilitating proper contact between the catalyst, substrate, and hydrogen. |
| Product Loss During Workup | This compound is a volatile compound. Care should be taken during solvent removal (e.g., rotary evaporation) to avoid product loss. Ensure complete extraction from the reaction mixture. |
Problem 2: Undesirable cis/trans Isomer Ratio
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst Choice | The choice of catalyst can significantly influence the stereoselectivity of the hydrogenation. Experiment with different catalysts (e.g., Pd/C, Pt/C, Raney Nickel, Rh/C) to find the optimal one for the desired isomer. |
| Incorrect Reaction Temperature | Temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio. Generally, lower temperatures favor the formation of the kinetically controlled product. A systematic study of the temperature's effect is recommended. |
Problem 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Over-reduction | Prolonged reaction times or harsh conditions (high temperature and pressure) can lead to the over-reduction of the aromatic ring or hydrogenolysis of the alcohol. Monitor the reaction progress closely (e.g., by GC-MS) and stop it once the starting material is consumed. |
| Decarbonylation | At elevated temperatures, decarbonylation of the aldehyde can occur, leading to the formation of p-cymene. Running the reaction at a lower temperature can minimize this side reaction. |
| Impure Starting Material | Impurities in the cuminaldehyde can lead to the formation of various byproducts. Ensure the purity of the starting material before use. |
Experimental Protocols
Catalytic Hydrogenation of Cuminaldehyde
This protocol provides a general procedure for the synthesis of this compound. The specific conditions can be optimized based on the desired outcome (yield vs. isomeric ratio).
Materials:
-
Cuminaldehyde
-
Catalyst (e.g., 5% Pd/C, 5% Pt/C, Raney Nickel, or 5% Rh/C)
-
Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or Hexane)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
High-pressure reactor (autoclave or Parr shaker)
Procedure:
-
Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled. All connections should be checked for leaks.
-
Charging the Reactor: In a suitable flask, dissolve cuminaldehyde in the chosen solvent. Under a stream of inert gas, add the catalyst to the solution. Transfer the suspension to the reactor.
-
Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) at least three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure. Start the mechanical stirring and heat the reactor to the set temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS. The disappearance of the cuminaldehyde peak and the appearance of the this compound peaks will indicate the reaction's progress.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate contains the product.
-
Purification: The solvent can be removed by rotary evaporation. The crude this compound can be purified by fractional distillation to separate the cis and trans isomers and remove any high-boiling impurities.
Data Presentation: Optimization of Reaction Conditions
The following tables provide hypothetical yet plausible data based on general principles of catalytic hydrogenation to guide optimization experiments.
Table 1: Effect of Catalyst on Yield and Isomer Ratio
Reaction Conditions: Cuminaldehyde (10 mmol), Solvent (Ethanol, 50 mL), H₂ Pressure (10 bar), Temperature (80 °C), Time (6 h).
| Catalyst (5 mol%) | Yield (%) | cis:trans Ratio |
| 5% Pd/C | 85 | 70:30 |
| 5% Pt/C | 92 | 65:35 |
| Raney Nickel | 78 | 60:40 |
| 5% Rh/C | 95 | 75:25 |
Table 2: Effect of Temperature on Yield and Isomer Ratio
Reaction Conditions: Cuminaldehyde (10 mmol), 5% Rh/C (5 mol%), Solvent (Ethanol, 50 mL), H₂ Pressure (10 bar), Time (6 h).
| Temperature (°C) | Yield (%) | cis:trans Ratio |
| 40 | 75 | 80:20 |
| 60 | 88 | 78:22 |
| 80 | 95 | 75:25 |
| 100 | 93 | 72:28 |
Table 3: Effect of Hydrogen Pressure on Yield
Reaction Conditions: Cuminaldehyde (10 mmol), 5% Rh/C (5 mol%), Solvent (Ethanol, 50 mL), Temperature (80 °C), Time (6 h).
| H₂ Pressure (bar) | Yield (%) |
| 5 | 70 |
| 10 | 95 |
| 20 | 96 |
| 40 | 96 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Safety Information
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). It is imperative to follow strict safety protocols:
-
Always work in a well-ventilated fume hood.
-
Ensure all equipment is rated for the pressures being used.
-
Thoroughly purge the system with an inert gas before introducing hydrogen to prevent the formation of explosive mixtures.
-
Handle catalysts with care, especially when dry, as they can be pyrophoric.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Have a fire extinguisher rated for chemical fires readily available.
-
Never leave a high-pressure reaction unattended. [4]
For more detailed safety guidelines, please consult your institution's safety manuals and relevant literature on handling hydrogen and hydrogenation catalysts.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Cuminaldehyde - Wikipedia [en.wikipedia.org]
- 4. njhjchem.com [njhjchem.com]
- 5. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Enantiomeric Separation of p-Menthan-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the enantiomeric separation of p-Menthan-7-ol.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation between the this compound enantiomers. What is the most common cause?
A1: A complete lack of separation, resulting in a single peak, is typically due to one of two factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary chiral recognition capabilities for this compound. Chiral separation is highly specific, and a column that works for one class of compounds may not work for another.[1] Polysaccharide-based CSPs are the most widely used and are a good starting point.[2][3]
-
Mobile Phase is Too Strong: In normal-phase chromatography, if the polar modifier (alcohol) content is too high, the analyte may elute too quickly without sufficient interaction with the CSP, preventing separation.[4]
Q2: I have some peak separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters:
-
Mobile Phase Composition: The most influential factor is often the mobile phase.[2] Try decreasing the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. This typically increases retention time and allows for greater interaction with the CSP, which can improve resolution.[4]
-
Choice of Alcohol Modifier: The type of alcohol used can significantly alter selectivity.[4] If isopropanol (IPA) doesn't provide adequate resolution, try switching to ethanol (EtOH) or another alcohol.
-
Temperature: Lowering the column temperature often enhances enantioselectivity and improves resolution, although it will increase analysis time and backpressure.[2][5]
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and lead to better resolution, but at the cost of a longer run time.[6]
Q3: My peaks are broad and/or tailing. What steps can I take to improve peak shape?
A3: Poor peak shape can compromise resolution and quantification. Common causes and solutions include:
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Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[4][7] Try reducing the sample concentration or the injection volume.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the CSP can cause peak tailing. Adding a small amount of an appropriate additive to the mobile phase (e.g., 0.1% diethylamine (DEA) for a potentially basic interaction or 0.1% trifluoroacetic acid (TFA) for an acidic one) can mitigate these effects.[4]
-
Sample Solvent Effects: The solvent used to dissolve the sample should be the mobile phase itself or a solvent that is weaker (less polar in normal phase) than the mobile phase. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[8]
Q4: My retention times are shifting from one injection to the next. Why is this happening?
A4: Drifting retention times indicate a lack of system stability. Check the following:
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Column Equilibration: Isocratic chiral separations require thorough column equilibration.[1] Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis.
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Mobile Phase Instability: Mobile phases containing a high percentage of volatile solvents like hexane can change composition over time due to evaporation. Prepare fresh mobile phase daily and keep the solvent reservoir capped.[4]
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Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts. The use of a column oven is highly recommended to maintain a stable temperature.[4][9]
Q5: I'm having trouble dissolving my this compound sample for analysis. What solvents are compatible with chiral columns?
A5: Sample solubility can be challenging. For polysaccharide-based CSPs, especially older coated types, a limited range of strong solvents is permissible.[10]
-
Immobilized CSPs: Modern immobilized CSPs offer greater solvent compatibility and can tolerate a wider range of solvents, including THF, DCM, and ethyl acetate.[10]
-
Coated CSPs: Traditional coated columns are less robust and are typically restricted to alkanes (hexane, heptane) and alcohols (IPA, EtOH).[8] Always check the column manufacturer's guidelines for solvent compatibility. When in doubt, dissolve the sample in the mobile phase.
Troubleshooting and Optimization Data
Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening
| CSP Type | Selector | Common Trade Names | Rationale |
| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD, Lux Amylose-1 | Widely successful for a broad range of chiral compounds; a primary choice for screening.[5][11] |
| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD, Lux Cellulose-1 | Offers complementary selectivity to amylose-based phases.[3][12] |
| Polysaccharide (Cellulose-based) | Cellulose tris(4-methylbenzoate) | Chiralcel OJ | Provides different steric and electronic interactions that can be effective when other phases fail.[13] |
| Cyclodextrin-based (GC) | Derivatized β-cyclodextrin | Rt-βDEX, BGB-176 | Effective for the separation of volatile terpene alcohols via Gas Chromatography (GC).[7][14] |
Table 2: Typical Mobile Phase Compositions for Normal Phase HPLC
| Primary Solvent | Alcohol Modifier | Typical Starting Ratio (v/v) | Additives (If Needed) |
| n-Hexane | Isopropanol (IPA) | 90:10 | 0.1% DEA or 0.1% TFA |
| n-Hexane | Ethanol (EtOH) | 95:5 | 0.1% DEA or 0.1% TFA |
| n-Heptane | Isopropanol (IPA) | 90:10 | 0.1% DEA or 0.1% TFA |
Note: Additives are used to improve peak shape by minimizing undesirable interactions.[4]
Experimental Protocols
Detailed Protocol: Chiral Method Development for this compound via HPLC
This protocol outlines a systematic approach to developing a robust enantiomeric separation method.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of approximately 1 mg/mL.
-
The recommended solvent is the initial mobile phase (e.g., Hexane/IPA 90:10 v/v). If solubility is an issue, use the minimum amount of the stronger solvent component (IPA).
-
-
Initial Screening Phase:
-
Column Selection: Begin with a polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H).
-
Mobile Phase: Start with a standard mobile phase, such as n-Hexane/Isopropanol (90:10, v/v).[4]
-
Flow Rate: Set to a standard flow rate for the column dimension (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Temperature: Maintain a constant temperature, typically 25 °C, using a column oven.[6]
-
Detection: Use a UV detector at a low wavelength (e.g., 210-220 nm) as this compound lacks a strong chromophore, or a Refractive Index (RI) detector.[5][8]
-
Injection Volume: Start with a low injection volume, such as 5-10 µL.
-
Analysis: Inject the racemic sample and evaluate the chromatogram for any signs of separation. If no separation is observed, screen other CSPs (e.g., Chiralcel OD-H) and alternative mobile phases (e.g., n-Hexane/Ethanol).
-
-
Method Optimization Phase:
-
If partial separation is achieved during screening, proceed to optimize the conditions on the most promising CSP/mobile phase combination.
-
Vary Modifier Percentage: Adjust the percentage of alcohol in the mobile phase in small increments (e.g., from 10% IPA down to 5%, then 2%). Lowering the alcohol content should increase retention and resolution.[4]
-
Change Alcohol Modifier: If optimizing the percentage is insufficient, switch the alcohol modifier (e.g., from IPA to EtOH) to alter separation selectivity.[6]
-
Adjust Temperature: Evaluate the effect of temperature by testing at lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures. Enthalpically driven separations often show improved resolution at lower temperatures.[5]
-
Additives: If peaks are tailing, add 0.1% of an acidic or basic modifier to the mobile phase to improve peak shape.[12]
-
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in chiral separation.
Experimental Workflow for Chiral Method Development
Caption: A systematic workflow for developing a chiral separation method.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. [논문]Study of the Mechanism of Enantioseparation. VII. Effect of Temperature on Retention of Some Enantiomers of Phenylcarbamic Acid Derivates on a Teicoplanin Aglycone Chiral Stationary Phase [scienceon.kisti.re.kr]
- 10. reddit.com [reddit.com]
- 11. ymc.co.jp [ymc.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gcms.cz [gcms.cz]
preventing the degradation of p-Menthan-7-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of p-Menthan-7-ol during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during storage?
A1: The primary factors leading to the degradation of this compound, a saturated monocyclic terpene alcohol, are exposure to oxygen, light, and elevated temperatures. Oxidation is the main degradation pathway, which can be initiated or accelerated by light (photodegradation) and heat.[1]
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of other terpene alcohols, the likely degradation products resulting from oxidation include:
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Aldehydes and Ketones: Oxidation of the primary alcohol group can lead to the formation of the corresponding aldehyde, which may be further oxidized to a carboxylic acid.
-
Epoxides: Oxidation can potentially occur at the cyclohexane ring, although less likely than at the alcohol functionality.
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Hydroperoxides: These are often unstable intermediates in the oxidation process of terpenes.[1]
Q3: How can I visually detect if my this compound sample has degraded?
A3: Visual signs of degradation can include a change in color (e.g., yellowing), the appearance of turbidity or precipitates, and a change in odor profile. However, significant degradation can occur before any visual changes are apparent. Therefore, analytical testing is recommended for confirmation.
Q4: What are the recommended storage conditions to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark place. The container should be well-sealed to prevent exposure to air and moisture. For long-term storage or for high-purity reference standards, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in Odor Profile | Oxidation of this compound leading to the formation of aldehydes or other volatile byproducts. | Confirm degradation using analytical methods (GC-MS). If degraded, dispose of the sample and obtain a fresh batch. Implement improved storage conditions for new samples. |
| Appearance of Impurities in Chromatogram (GC/HPLC) | Degradation of the sample due to improper storage or handling. | Identify the impurities if possible using mass spectrometry. Review storage conditions and handling procedures. Consider the use of antioxidants. |
| Inconsistent Experimental Results | Use of a partially degraded this compound sample. | Always use a fresh, properly stored sample for critical experiments. Re-qualify the purity of the stored material if there are any doubts. |
| Yellowing of the Sample | Formation of colored degradation products due to oxidation. | The sample is likely significantly degraded. It is not recommended for use in sensitive applications. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This protocol provides a general framework for developing a stability-indicating GC-MS method to quantify this compound and separate its potential degradation products.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of 1 mg/mL.
-
For forced degradation studies, subject the stock solution to stress conditions (see below).
-
Dilute the samples to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).
3. Forced Degradation Studies:
-
Acid/Base Hydrolysis: Add 1N HCl or 1N NaOH to the stock solution and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid or neat liquid sample at an elevated temperature (e.g., 70°C) for one week.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
4. GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-400
5. Data Analysis:
-
Monitor the peak area of this compound to determine the extent of degradation.
-
Identify potential degradation products by examining the mass spectra of the new peaks that appear in the chromatograms of the stressed samples.
Protocol 2: Evaluating the Effectiveness of Antioxidants
This protocol describes a method to assess the ability of antioxidants to prevent the degradation of this compound.
1. Materials:
-
This compound
-
Antioxidants: Butylated hydroxytoluene (BHT), Tocopherol (Vitamin E)
-
Solvent: High-purity ethyl acetate
-
Vials with airtight seals
2. Procedure:
-
Prepare solutions of this compound (1 mg/mL) in ethyl acetate.
-
Prepare separate solutions containing this compound (1 mg/mL) and an antioxidant (e.g., BHT at 0.1% w/v or Tocopherol at 0.1% w/v).
-
Prepare a control sample with only this compound.
-
Divide each solution into two sets of vials. One set will be exposed to accelerated degradation conditions, and the other will be a control stored under ideal conditions.
-
Accelerated Degradation: Place one set of vials in an oven at 50°C and expose them to ambient light for 7 days.
-
Control: Store the second set of vials at 4°C in the dark.
-
After 7 days, analyze all samples by the developed GC-MS method (Protocol 1).
3. Data Analysis:
-
Calculate the percentage degradation of this compound in each sample compared to its corresponding control.
-
Compare the percentage degradation in the samples with and without antioxidants to determine the effectiveness of the stabilizers.
Data Presentation
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability |
| Ideal | 2-8°C | Dark | Inert Gas (N₂, Ar) | High (months to years) |
| Good | Room Temperature | Dark | Tightly Sealed | Moderate (weeks to months) |
| Poor | Room Temperature | Ambient Light | Air | Low (days to weeks) |
| Very Poor | Elevated Temperature (>30°C) | Direct Sunlight | Air | Very Low (hours to days) |
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
overcoming poor resolution in the chromatographic analysis of p-Menthan-7-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor resolution in the chromatographic analysis of p-Menthan-7-ol.
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution in the chromatographic analysis of this compound can manifest as co-eluting peaks, broad peaks, or tailing peaks, hindering accurate quantification of its isomers. This guide provides a systematic approach to diagnosing and resolving these common issues.
Q1: My chromatogram shows poor separation between the cis- and trans-isomers of this compound. What should I do?
A1: Achieving baseline separation of geometric isomers like cis- and trans-p-Menthan-7-ol requires optimization of several chromatographic parameters. Commercial this compound is typically a mixture of these isomers, with the cis form often being predominant[1][2]. Here’s a step-by-step troubleshooting workflow:
Troubleshooting Workflow for Isomer Separation
Caption: Troubleshooting workflow for poor isomer separation.
Q2: I am observing significant peak tailing for this compound. What are the likely causes and solutions?
A2: Peak tailing is a common issue when analyzing polar compounds like alcohols via gas chromatography. It is often caused by secondary interactions between the analyte and active sites within the GC system.
Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q3: What type of GC column is best suited for the analysis of this compound and its isomers?
A3: The choice of GC column is critical for achieving good resolution. For the separation of the cis- and trans- isomers, a mid- to high-polarity column is generally recommended. Columns with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or a modified cyclodextrin-based chiral stationary phase often provide the necessary selectivity. For enantioselective separations to resolve the different stereoisomers, a chiral stationary phase is mandatory. Derivatized cyclodextrin columns are commonly used for the chiral separation of terpenes and related compounds.
Q4: How can I improve the resolution of this compound enantiomers?
A4: Enantioselective separation requires a chiral stationary phase. To optimize the resolution of this compound enantiomers, consider the following:
-
Column Selection: Use a GC column with a chiral stationary phase, such as one based on derivatized cyclodextrins.
-
Temperature Program: A slow oven temperature ramp rate is often crucial for enhancing the subtle differences in interaction between the enantiomers and the chiral stationary phase, thereby improving resolution.
-
Carrier Gas: Hydrogen is often preferred over helium as a carrier gas for chiral separations as it can provide better efficiency at higher linear velocities, potentially reducing analysis time without sacrificing resolution.
-
Sample Concentration: Avoid column overload, as this can lead to peak broadening and a loss of resolution.
Q5: What are typical retention times for this compound isomers?
A5: Retention times are highly dependent on the specific column and analytical conditions. The following table provides an example of what might be expected for a chiral GC-MS analysis, based on methods for similar compounds like p-Menthane-3,8-diol.
| Isomer | Example Retention Time (min) |
| (+)-cis-p-Menthan-7-ol | 15.2 |
| (-)-cis-p-Menthan-7-ol | 15.5 |
| (+)-trans-p-Menthan-7-ol | 16.1 |
| (-)-trans-p-Menthan-7-ol | 16.4 |
Note: These are illustrative values and will vary with the specific analytical method.
Experimental Protocols
Protocol 1: Achiral GC-MS Analysis of cis- and trans-p-Menthan-7-ol
This protocol provides a general method for the separation of cis- and trans-p-Menthan-7-ol.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Add ethanol to the flask and vortex for 1 minute to ensure complete dissolution.
- Fill the flask to the mark with ethanol.
- If the solution contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.
- Further dilute the sample as necessary to be within the linear range of the instrument.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min; ramp at 5°C/min to 220°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-250 |
Protocol 2: Chiral GC-MS Analysis of this compound Enantiomers
This protocol is adapted from methods used for the chiral separation of related terpene alcohols and provides a starting point for method development.
1. Sample Preparation:
- Follow the same procedure as in Protocol 1.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | Cyclodextrin-based chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 240 °C |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
| Carrier Gas | Hydrogen at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 50°C, hold for 1 min; ramp at 2°C/min to 180°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40-250 |
Data Presentation
The following table summarizes key parameters that can be varied to improve the resolution in the chromatographic analysis of this compound.
| Parameter | Effect on Resolution | Recommendation for this compound |
| Stationary Phase | High impact on selectivity (α). | For cis/trans separation, use a polar phase (e.g., WAX). For enantiomers, a chiral (e.g., cyclodextrin) phase is required. |
| Column Length (L) | Resolution increases with the square root of L. | Longer columns (e.g., 30-60 m) improve separation but increase analysis time. |
| Column I.D. | Smaller I.D. increases efficiency (N). | Narrow bore columns (e.g., 0.18-0.25 mm) provide sharper peaks. |
| Film Thickness (df) | Thinner films reduce peak broadening. | Thinner films (e.g., 0.25 µm) are generally preferred unless sample capacity is an issue. |
| Oven Temperature | Lower temperatures increase retention and can improve separation. | Use a slow temperature ramp (e.g., 2-5 °C/min) to enhance resolution of isomers. |
| Carrier Gas Flow | Affects efficiency (N). | Operate at the optimal linear velocity for the chosen carrier gas (H₂ is often faster and more efficient than He). |
References
strategies for enhancing the stereoselectivity of p-Menthan-7-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stereoselectivity of p-Menthan-7-ol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on improving the yield of the desired stereoisomer.
Problem 1: Low Diastereoselectivity (Poor cis:trans Ratio) in the Reduction of 4-Isopropylcyclohexanecarbaldehyde or a Related Ketone Precursor.
-
Possible Cause 1: Sub-optimal Reducing Agent.
-
Question: My reduction is yielding a nearly 1:1 mixture of cis and trans isomers. What is the first thing I should check?
-
Answer: The choice of reducing agent is critical in determining the facial selectivity of the hydride attack on the carbonyl group. Small, non-chelating hydride reagents like sodium borohydride (NaBH₄) often lead to a mixture of diastereomers due to competing axial and equatorial attacks.[1]
-
Troubleshooting Step: Employ a bulkier reducing agent. Sterically hindered hydrides, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium triisobutylborohydride, will preferentially attack from the less hindered equatorial face, leading to a higher proportion of the cis-p-Menthan-7-ol.[1] The increased steric demand of these reagents favors the formation of the thermodynamically more stable equatorial alcohol upon axial delivery of the hydride.
-
-
Possible Cause 2: Inappropriate Reaction Temperature.
-
Question: I am using a bulky reducing agent but my diastereoselectivity is still not optimal. Could the reaction temperature be the issue?
-
Answer: Yes, reaction temperature plays a crucial role in stereoselectivity. Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer.
-
Troubleshooting Step: Perform the reduction at a lower temperature. For many stereoselective reductions, temperatures between -78 °C and 0 °C are optimal. Experiment with a temperature gradient to find the ideal condition for your specific substrate and reducing agent combination.
-
-
Possible Cause 3: Unfavorable Solvent Effects.
-
Question: Does the solvent choice impact the stereochemical outcome of the reduction?
-
Answer: The solvent can influence the conformation of the substrate and the transition state, thereby affecting the diastereoselectivity.
-
Troubleshooting Step: Screen different solvents. Non-coordinating solvents like tetrahydrofuran (THF) or diethyl ether are often preferred for reductions with bulky hydrides. Protic solvents like methanol or ethanol can sometimes lead to lower selectivity.
-
Problem 2: Formation of Undesired Side Products.
-
Possible Cause: Competing Reaction Pathways.
-
Question: I am observing the formation of unexpected byproducts in my reaction mixture. How can I minimize these?
-
Answer: Side product formation can arise from various factors, including the reactivity of the starting material and the reaction conditions. In the context of the hydrocyanation-reduction pathway, incomplete conversion or side reactions during the initial hydrocyanation step can lead to impurities.
-
Troubleshooting Step: Ensure complete conversion of the starting material in the first step before proceeding to the reduction. Purify the intermediate cyanohydrin if necessary. For reductions, ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or other side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve a high cis:trans ratio for this compound?
A1: A highly effective and stereoselective method involves a two-step synthesis starting from 4-isopropylcyclohexanone. The key step is the MeHNL (Manihot esculenta hydroxynitrile lyase)-catalyzed hydrocyanation of 4-isopropylcyclohexanone, which proceeds with very high cis-selectivity (≥ 96% diastereomeric excess). The resulting cis-cyanohydrin is then reduced to afford cis-p-Menthan-7-ol.
Q2: Can enzymatic methods be used for the stereoselective synthesis of this compound?
A2: Yes, enzymatic reductions of a suitable ketone precursor can be highly stereoselective. Biocatalysts like yeast or isolated ketoreductases can exhibit high enantioselectivity and diastereoselectivity. The choice of enzyme and reaction conditions (pH, temperature, co-factors) are critical for achieving the desired stereochemical outcome.
Q3: How does the stereochemistry of the starting material influence the final product in a chiral auxiliary-based approach?
A3: In a chiral auxiliary-based synthesis, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a reaction. The inherent chirality of the auxiliary blocks one face of the molecule, forcing the reagent to attack from the opposite, less hindered face. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. The final stereochemistry is therefore dictated by the configuration of the chiral auxiliary used.
Q4: What analytical techniques are best suited for determining the diastereomeric ratio of this compound?
A4: The most common and reliable methods for determining the diastereomeric ratio of this compound are:
-
Gas Chromatography (GC): Using a suitable capillary column, the cis and trans isomers can often be separated and quantified based on their different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the diastereomers. The chemical shifts and coupling constants of specific protons, particularly the proton on the carbon bearing the hydroxyl group, will differ for the cis and trans isomers. Integration of the corresponding signals allows for the determination of the diastereomeric ratio.
Data Presentation
Table 1: Comparison of Stereoselective Methods for this compound Synthesis
| Method | Precursor | Reagent/Catalyst | Diastereomeric Ratio (cis:trans) | Reference (Illustrative) |
| Diastereoselective Reduction | 4-Isopropylcyclohexanecarbaldehyde | L-Selectride® | >95:5 | General Principle[1] |
| Diastereoselective Reduction | 4-Isopropylcyclohexanecarbaldehyde | Sodium Borohydride (NaBH₄) | ~60:40 to 80:20 | General Principle[1] |
| Hydrocyanation and Reduction | 4-Isopropylcyclohexanone | 1. MeHNL, HCN 2. Reducing Agent (e.g., LiAlH₄) | ≥96:4 | Kobler & Effenberger, 2005 |
| Biocatalytic Reduction | 4-Isopropylcyclohexanone | Yeast (e.g., Saccharomyces cerevisiae) | Highly variable, can be >99:1 | General Principle |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-Isopropylcyclohexanecarbaldehyde using L-Selectride®
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-isopropylcyclohexanecarbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred solution over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure cis-p-Menthan-7-ol.
Protocol 2: MeHNL-Catalyzed Hydrocyanation of 4-Isopropylcyclohexanone followed by Reduction
Step A: Hydrocyanation
-
Preparation: In a well-ventilated fume hood, prepare a solution of 4-isopropylcyclohexanone (1.0 eq) in a suitable buffer (e.g., citrate buffer, pH 4.5).
-
Enzyme Addition: Add MeHNL (hydroxynitrile lyase from Manihot esculenta) to the solution.
-
HCN Addition: Slowly add a solution of hydrogen cyanide (HCN) (1.2 eq) in the same buffer to the reaction mixture at a controlled temperature (e.g., 25 °C). Caution: HCN is extremely toxic. This step must be performed with appropriate safety precautions.
-
Reaction: Stir the reaction mixture for 24-48 hours, monitoring the conversion by GC or HPLC.
-
Work-up: After completion, extract the cyanohydrin product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Step B: Reduction of the Cyanohydrin
-
Preparation: Under an inert atmosphere, dissolve the crude cyanohydrin from Step A in anhydrous THF.
-
Reduction: Cool the solution to 0 °C and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield cis-p-Menthan-7-ol.
Mandatory Visualization
Caption: Key strategies for the stereoselective synthesis of cis-p-Menthan-7-ol.
Caption: Troubleshooting workflow for low diastereoselectivity in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of p-Menthan-7-ol and Its Structural Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of p-menthan-7-ol and its key structural analogs: menthol, isopulegol, and perillyl alcohol. This document summarizes their known biological activities, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and development.
While this compound is primarily utilized in the fragrance and flavor industries for its floral and fresh aroma, its structural similarity to well-characterized monoterpenoids with significant pharmacological properties warrants a closer examination of its potential bioactivities.[1] This guide aims to bridge the current knowledge gap by comparing this compound with its more extensively studied analogs.
Structural Comparison
This compound, menthol, isopulegol, and perillyl alcohol are all monoterpenoids derived from the p-menthane skeleton. Their structural variations, primarily in the position and nature of oxygen-containing functional groups and the presence of double bonds, give rise to their distinct biological activities.
Figure 1: Chemical Structures of this compound and Its Structural Analogs
-
This compound: A saturated p-menthane ring with a primary alcohol at position 7.
-
Menthol: A saturated p-menthane ring with a secondary alcohol at position 3.
-
Isopulegol: An unsaturated p-menthane ring with a double bond at position 8 and a secondary alcohol at position 3.
-
Perillyl Alcohol: An unsaturated p-menthane ring with a double bond at position 8 and a primary alcohol at position 7.
Comparative Analysis of Biological Activities
While quantitative data on the biological activities of this compound is scarce in publicly available literature, the well-documented pharmacological effects of its analogs provide a basis for predicting its potential therapeutic applications.
Table 1: Summary of Key Biological Activities
| Compound | Key Biological Activities |
| This compound | Primarily used as a fragrance and flavoring agent. Limited data on other biological activities. |
| Menthol | Analgesic, cooling sensation, anti-inflammatory, antibacterial, antifungal, penetration enhancer. |
| Isopulegol | Anti-inflammatory, antinociceptive, anxiolytic, anticonvulsant, gastroprotective.[2] |
| Perillyl Alcohol | Anticancer (preclinical and clinical studies), anti-inflammatory, chemopreventive.[3][4][5] |
Quantitative Performance Data
Direct comparative studies involving this compound are lacking. The following tables summarize available quantitative data for its structural analogs.
Table 2: Cytotoxicity of Perillyl Alcohol and Related p-Menthane Derivatives (IC50, µg/mL)
| Compound | OVCAR-3 (Ovarian Cancer) | HCT-116 (Colon Cancer) | SF-295 (Glioblastoma) |
| Perillyl Alcohol | > 25 | 22.3 | 23.1 |
Data extracted from a study on the cytotoxicity of p-menthane derivatives.
Table 3: Anti-inflammatory Activity of Isopulegol
| Experimental Model | Dose (mg/kg) | Inhibition of Edema (%) |
| Carrageenan-induced paw edema | 10 | Significant reduction |
| Dextran-induced paw edema | 10 | Significant reduction |
Qualitative description of significant anti-inflammatory effects observed in animal models.[2]
Mechanisms of Action & Signaling Pathways
The distinct biological effects of this compound's analogs are attributed to their interactions with specific molecular targets and signaling pathways.
Menthol: TRPM8 Activation
Menthol's characteristic cooling and analgesic effects are primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.
Menthol activates the TRPM8 channel, leading to a cooling sensation and analgesia.
Isopulegol: Modulation of Inflammatory Pathways
Isopulegol has been shown to exert anti-inflammatory effects, likely through the modulation of pathways involving inflammatory mediators. Its antinociceptive effects may involve the opioid system and the L-arginine/NO/cGMP pathway.
Isopulegol may inhibit the release or action of pro-inflammatory mediators.
Perillyl Alcohol: Anticancer Mechanisms
Perillyl alcohol has demonstrated anticancer activity through multiple mechanisms, including the induction of apoptosis and the inhibition of the Ras signaling pathway, which is crucial for cell proliferation.
Perillyl alcohol inhibits Ras protein isoprenylation and induces apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of this compound's structural analogs are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Workflow of the MTT assay for determining cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the anti-inflammatory activity of a compound.
Workflow:
Workflow of the carrageenan-induced paw edema assay.
Protocol:
-
Animal Groups: Divide animals into groups: control (vehicle), positive control (e.g., indomethacin), and test groups (different doses of the compound).
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
This comparative guide highlights the significant pharmacological potential of p-menthane derivatives, as exemplified by the diverse biological activities of menthol, isopulegol, and perillyl alcohol. While this compound is currently recognized for its sensory properties, its structural similarity to these bioactive compounds suggests that it may possess untapped therapeutic potential.
The lack of quantitative data on the biological activities of this compound represents a critical gap in the current scientific literature. Future research should focus on:
-
Systematic screening of this compound for a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects, using the standardized protocols outlined in this guide.
-
Quantitative structure-activity relationship (QSAR) studies to understand how the specific structural features of this compound influence its biological activity in comparison to its analogs.
-
Investigation of the molecular mechanisms of action of this compound, including its potential interactions with key signaling pathways such as TRP channels and NF-κB.
By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel drugs and therapies.
References
- 1. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Fragrance Material Review on cis-p-menthan-7-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro and In Vivo Evaluation of the Anticancer and Anti-inflammatory Activities of 2-Himachelen-7-ol isolated from Cedrus Libani - PMC [pmc.ncbi.nlm.nih.gov]
Validating p-Menthan-7-ol as a Potential Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of novel, non-invasive biomarkers is a critical pursuit in modern medicine, enabling early disease detection, monitoring of progression, and assessment of therapeutic response. Volatile organic compounds (VOCs), products of cellular metabolism that can be detected in breath, urine, and blood, are emerging as promising biomarker candidates.[1][2][3] p-Menthan-7-ol, a monoterpenoid alcohol, presents a theoretical candidate within this class, though its validation as a biomarker remains underexplored. This guide provides a comparative framework for the hypothetical validation of this compound, drawing parallels with other studied monoterpenoids and outlining the necessary experimental pathway.
Introduction to this compound and the Rationale for Biomarker Validation
This compound is a naturally occurring monoterpenoid found in plants such as Perilla frutescens and Artemisia asiatica.[4] It is primarily recognized for its use as a fragrance and flavoring agent.[5] While direct evidence linking this compound to specific disease pathways is currently lacking, the broader family of p-menthane derivatives and other monoterpenoids have demonstrated various biological activities, including anti-inflammatory, antioxidant, and even anti-cancer effects in preclinical studies.[6][7] Given that oxidative stress and inflammation are key drivers of numerous pathologies, a volatile metabolite with potential links to these processes warrants investigation as a potential biomarker.
This guide will compare the hypothetical validation of this compound with two other monoterpenoids that have been investigated for their biological effects and potential as biomarkers: Limonene , a well-studied monoterpene with known anti-inflammatory and anti-cancer properties, and Menthol , a cyclic monoterpene alcohol with established biological effects.[8]
Comparative Overview of Potential Monoterpenoid Biomarkers
The following table summarizes the key characteristics of this compound alongside its comparators. It is important to note that the data for this compound's biomarker potential is hypothetical and presented for illustrative purposes within this validation framework.
| Feature | This compound (Hypothetical) | Limonene | Menthol |
| Chemical Class | Monoterpenoid Alcohol | Cyclic Monoterpene | Cyclic Monoterpene Alcohol |
| Potential Biological Relevance | Potential antioxidant, anti-inflammatory | Anti-inflammatory, anti-cancer, antioxidant | Analgesic, cooling effects, anti-inflammatory |
| Reported Natural Sources | Perilla frutescens, Artemisia asiatica[4] | Citrus fruits | Mint plants (Mentha species)[8] |
| Potential Disease Indication | Diseases associated with oxidative stress (e.g., neurodegenerative diseases, certain cancers) | Cancer, inflammatory diseases | Inflammatory conditions, pain |
| Detectable in Biofluids | Theoretically in breath, urine, blood | Breath, blood, urine | Breath, blood, urine |
| Analytical Method of Choice | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
Experimental Protocols for Biomarker Validation
The validation of a new biomarker is a phased process, moving from analytical validation to clinical confirmation.[9][10] The following outlines the key experimental protocols that would be necessary to validate this compound as a biomarker.
Analytical Method Validation
Objective: To establish a reliable and reproducible method for the quantification of this compound in biological matrices.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Breath: Collection using Tedlar bags or thermal desorption tubes, followed by pre-concentration.
-
Urine/Blood (Plasma/Serum): Solid-phase microextraction (SPME) or liquid-liquid extraction to isolate volatile and semi-volatile compounds.[11]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms) for the separation of terpenes.
-
Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for targeted quantification of this compound and its isomers.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve with known concentrations of a certified this compound standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Accuracy and Precision: Assess through replicate measurements of spiked samples at different concentrations.
-
Specificity: Ensure the method can distinguish this compound from other structurally similar compounds.
-
Preclinical In Vitro and In Vivo Studies
Objective: To establish a biological link between this compound levels and a specific pathological process.
In Vitro Cell Culture Models:
-
Cell Lines: Utilize cell lines relevant to the disease of interest (e.g., neuronal cells for neurodegenerative disease, cancer cell lines).
-
Induction of Pathological State: Treat cells with agents that induce the relevant pathology (e.g., oxidative stress-inducing agents like H₂O₂).
-
VOC Analysis: Analyze the headspace of the cell cultures for the release of this compound using GC-MS.
In Vivo Animal Models:
-
Animal Model: Select an appropriate animal model that recapitulates the human disease.
-
Sample Collection: Collect relevant biological samples (breath, urine, blood) at different stages of disease progression.
-
Correlation Analysis: Correlate the levels of this compound with disease severity and other established biomarkers.
Clinical Validation Studies
Objective: To evaluate the diagnostic or prognostic performance of this compound in a human population.
-
Study Design: Conduct a case-control or cohort study with a well-defined patient population and a healthy control group.
-
Sample Collection and Analysis: Collect and analyze biological samples using the validated GC-MS method.
-
Statistical Analysis:
-
Receiver Operating Characteristic (ROC) Curve Analysis: To determine the diagnostic accuracy (sensitivity and specificity) of this compound as a biomarker.
-
Correlation with Clinical Endpoints: Assess the association between this compound levels and disease stage, progression, or response to treatment.
-
Visualizing the Validation Workflow and Comparative Pathways
The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for validating this compound and a hypothetical signaling pathway that could underpin its role as a biomarker.
Caption: Phased workflow for the validation of a novel biomarker.
Caption: Hypothetical pathway linking oxidative stress to this compound production.
Conclusion
The validation of this compound as a biomarker is, at present, a theoretical exercise due to the absence of direct research. However, by leveraging the knowledge gained from studies of related monoterpenoids and the established frameworks for biomarker validation, a clear path for its investigation can be delineated. The potential for volatile organic compounds to serve as non-invasive indicators of disease is significant, and systematic evaluation of promising candidates like this compound is a worthwhile endeavor for the scientific and drug development communities. Future research should focus on initial in vitro and animal studies to establish a biological rationale before proceeding to larger-scale clinical validation.
References
- 1. Digging deeper into volatile organic compounds associated with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential urinary volatile organic compounds as screening markers in cancer – a review [frontiersin.org]
- 3. Volatile organic compounds: A promising new frontier for cancer screening [accscience.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. This compound | C10H20O | CID 83763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of biomarkers as early predictors of disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomarker Discovery and Validation: Statistical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of organochlorine compounds in human biological samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of p-Menthan-7-ol's Antimicrobial Activity: A Data Deficit
A comprehensive comparative guide on the antimicrobial activity of p-Menthan-7-ol in relation to other common terpenes cannot be provided at this time due to a significant lack of publicly available experimental data.
Extensive searches of scientific literature and chemical databases have revealed no specific studies that quantify the antimicrobial efficacy of this compound. Key metrics essential for a comparative analysis, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a spectrum of microbial pathogens, are not documented for this specific terpene alcohol.
While the broader class of terpenes and terpenoids are widely recognized for their antimicrobial properties, the activity of individual compounds can vary significantly based on their chemical structure. Reports on the antimicrobial prowess of terpenes like thymol, carvacrol, eugenol, and terpineol are abundant in scientific literature, providing a solid foundation for comparison. However, this compound, a monocyclic terpene alcohol also known as 4-(1-methylethyl)cyclohexanemethanol, remains uncharacterized in this regard.
Information available on this compound primarily pertains to its application in the fragrance and flavor industries, with detailed descriptions of its olfactory properties rather than its biological activities. Although it is a derivative of the p-menthane structure, which is a backbone for many antimicrobial terpenes, its specific antimicrobial action has not been the subject of published research.
Without foundational data from antimicrobial susceptibility testing of this compound, the creation of a data-driven comparison guide that meets the specified requirements for quantitative data presentation, detailed experimental protocols, and pathway visualizations is not feasible.
Further research, including in vitro antimicrobial screening of this compound against a panel of clinically relevant bacteria and fungi, is necessary to elucidate its potential antimicrobial activity and enable a meaningful comparison with other terpenes. Until such data becomes available, any discussion on its antimicrobial efficacy would be purely speculative.
Comparative Analysis of Structure-Activity Relationships in p-Menthan-7-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural product scaffolds for novel therapeutic agents remains a cornerstone of drug discovery. Among these, monoterpenes, a class of organic compounds derived from isoprene, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the p-menthane skeleton, with a particular focus on analogs of p-menthan-7-ol. By examining how structural modifications influence cytotoxicity and antimicrobial effects, this document aims to inform the rational design of more potent and selective therapeutic candidates.
Cytotoxicity of p-Menthane Derivatives
The cytotoxic potential of various p-menthane derivatives has been evaluated against several human tumor cell lines. The following table summarizes the growth inhibition (GI) and 50% inhibitory concentration (IC50) values, providing a basis for comparing the efficacy of different structural modifications.
| Compound | Structure Highlights | OVCAR-8 (Ovarian) GI (%) / IC50 (µg/mL) | HCT-116 (Colon) GI (%) / IC50 (µg/mL) | SF-295 (Glioblastoma) GI (%) / IC50 (µg/mL) |
| Perillyl Alcohol | Hydroxyl group at C-7, double bonds at C1(6) and C8(9) | 90.92 | 95.82 | 93.45 |
| (-)-Perillaldehyde | Aldehyde group at C-7, double bonds at C1(6) and C8(9) | 59.28 | 83.03 | 66.43 |
| (-)-Perillaldehyde 8,9-epoxide | Aldehyde at C-7, epoxide at C8-C9, double bond at C1(6) | 96.32 / 1.75 | 99.89 / 1.03 | 98.77 / 1.21 |
| (+)-Limonene 1,2-epoxide | Epoxide at C1-C2, double bond at C8(9) | 58.48 | 93.10 | 75.66 |
| (-)-8-Hydroxycarvotanacetone | Hydroxyl at C-8, ketone at C-2, double bond at C1(6) | 61.59 | 94.01 | 78.89 |
Data extracted from a study evaluating 18 structurally correlated p-menthane derivatives. GI values are at a concentration of 25 µg/mL.[1]
Key SAR Observations for Cytotoxicity:
-
Functional Group at C-7: The presence of a hydroxyl group at the C-7 position in perillyl alcohol results in higher cytotoxicity compared to the aldehyde group in (-)-perillaldehyde, suggesting the importance of this functional group for potent inhibition of cell proliferation.[1]
-
Epoxidation: The introduction of an epoxide group, particularly in conjunction with an aldehyde, as seen in (-)-perillaldehyde 8,9-epoxide, significantly enhances cytotoxic activity, making it the most potent compound in the tested series.[1]
-
Hydroxylation: The addition of a hydroxyl group elsewhere on the p-menthane skeleton can increase cytotoxicity, as observed in the comparison between carvone and its hydroxylated derivative.[1]
-
Stereochemistry: The spatial arrangement of functional groups appears to play a role in the observed biological activity.[1]
Antimicrobial Activity of p-Menthane Derivatives
The antimicrobial properties of p-menthane derivatives, particularly ester derivatives of 4-carvomenthenol (a stereoisomer of p-menthan-1-ol), have been investigated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.
| Compound | Structure Highlights | Bacillus sp. MIC (µg/mL) | S. aureus MIC (µg/mL) | Y. enterocolitica MIC (µg/mL) | E. coli MIC (µg/mL) |
| 4-Carvomenthenol Ester | Ester derivative | 40 | 65 | 145 | 170 |
| α-Terpineol Ester | Ester derivative of an isomer | 75 | 105 | 120 | 155 |
Data from a study on bioactive compounds from Myristica fragrans and their derivatives.
Key SAR Observations for Antimicrobial Activity:
-
Esterification: The conversion of the hydroxyl group in p-menthane alcohols to esters appears to be a viable strategy for enhancing antibacterial potential.
-
Gram-Positive vs. Gram-Negative Selectivity: The tested ester derivatives demonstrated greater efficacy against Gram-positive bacteria (Bacillus sp. and S. aureus) compared to Gram-negative bacteria (Y. enterocolitica and E. coli).
Experimental Protocols
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human tumor cell lines (e.g., OVCAR-8, HCT-116, SF-295) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the p-menthane derivatives and incubated for 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (0.5 mg/mL) and incubated for an additional 3 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Mechanism of Action
While the precise signaling pathways for all this compound derivatives are not fully elucidated, a common mechanism of cytotoxicity for many terpenoids involves the induction of apoptosis. The following diagram illustrates a plausible apoptotic pathway that could be activated by these compounds, involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Caption: Proposed apoptotic signaling pathway induced by p-menthane derivatives.
This guide serves as a foundational resource for understanding the structure-activity relationships of this compound derivatives. The presented data and experimental protocols can aid researchers in the design and evaluation of novel compounds with improved therapeutic profiles. Further investigations are warranted to fully elucidate the mechanisms of action and to explore a wider range of structural modifications to optimize efficacy and selectivity.
References
A Spectroscopic Showdown: Unraveling the Stereochemistry of p-Menthan-7-ol Isomers
A detailed comparative analysis of the spectroscopic signatures of cis- and trans-p-Menthan-7-ol, providing researchers, scientists, and drug development professionals with a comprehensive guide for their differentiation. This guide includes a summary of their key spectral data, detailed experimental protocols for spectroscopic analysis, and a visual representation of the analytical workflow.
The subtle difference in the spatial arrangement of the hydroxymethyl group relative to the isopropyl group in cis- and trans-p-Menthan-7-ol gives rise to distinct spectroscopic fingerprints. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers, which is of significant interest in fields ranging from fragrance chemistry to pharmaceutical development. This guide provides a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Comparison
The key to differentiating the cis and trans isomers lies in the nuanced shifts and patterns observed in their respective spectra. Due to the different steric environments, the axial and equatorial protons and carbons in the cyclohexane ring exhibit distinct chemical shifts in NMR spectroscopy. Similarly, the vibrational modes of the molecule, influenced by its 3D structure, lead to subtle but measurable differences in their IR spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. In the case of p-menthan-7-ol, the orientation of the C1 and C4 substituents impacts the chemical shifts of the ring protons and carbons. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Proton | cis-p-Menthan-7-ol (δ, ppm) | trans-p-Menthan-7-ol (δ, ppm) |
| H-7 (CH₂OH) | ~3.4-3.5 | ~3.4-3.5 |
| Ring Protons | ~0.8-1.9 | ~0.8-1.9 |
| Isopropyl CH | ~1.6 | ~1.6 |
| Isopropyl CH₃ | ~0.8-0.9 | ~0.8-0.9 |
Note: Precise chemical shifts and coupling constants can vary slightly based on solvent and concentration. The values presented are approximate ranges for comparison.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon | cis-p-Menthan-7-ol (δ, ppm) | trans-p-Menthan-7-ol (δ, ppm) |
| C-7 (CH₂OH) | ~68 | ~68 |
| C-1 | ~40-42 | ~40-42 |
| C-4 | ~43-45 | ~43-45 |
| Ring Carbons | ~25-35 | ~25-35 |
| Isopropyl CH | ~32 | ~32 |
| Isopropyl CH₃ | ~19-20 | ~19-20 |
Note: The chemical shifts of the ring carbons are particularly sensitive to the stereochemistry and can be used for definitive assignment.
Infrared (IR) Spectroscopy
The IR spectra of both isomers are dominated by a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to the different vibrational modes of the C-C and C-O bonds in the distinct conformations of the cis and trans isomers.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | cis-p-Menthan-7-ol | trans-p-Menthan-7-ol |
| O-H Stretch (alcohol) | ~3300-3400 (broad, strong) | ~3300-3400 (broad, strong) |
| C-H Stretch (alkane) | ~2850-2960 | ~2850-2960 |
| C-O Stretch (alcohol) | ~1030-1050 | ~1030-1050 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of cis- and trans-p-Menthan-7-ol are expected to be very similar, as they are stereoisomers and will likely undergo similar fragmentation pathways. The molecular ion peak (M⁺) would be observed at m/z 156. Common fragmentation patterns for cyclic alcohols include the loss of a water molecule (M-18), an isopropyl group (M-43), and other alkyl fragments.
Table 4: Key Mass Spectrometry Fragmentation Data
| Fragment | m/z | Relative Abundance |
| [M]⁺ | 156 | Variable |
| [M-H₂O]⁺ | 138 | Common |
| [M-CH(CH₃)₂]⁺ | 113 | Common |
| [C₇H₁₁]⁺ | 95 | Often a base peak |
| [C₅H₉]⁺ | 69 | Significant |
| [C₄H₇]⁺ | 55 | Significant |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.
Materials:
-
5-10 mg of purified cis- or trans-p-Menthan-7-ol
-
0.6 mL of deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃ in a clean NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm and a larger number of scans to achieve adequate sensitivity.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups and observe subtle differences in the fingerprint region.
Materials:
-
A few drops of purified cis- or trans-p-Menthan-7-ol
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl) for thin-film analysis.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Materials:
-
Dilute solution of cis- or trans-p-Menthan-7-ol in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar column like DB-5ms).
Procedure:
-
Sample Injection: Inject a small volume (e.g., 1 µL) of the dilute solution into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and separated on the GC column using a temperature program that allows for the elution of the analyte. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow for Spectroscopic Comparison
The logical flow for a comprehensive spectroscopic comparison of cis- and trans-p-Menthan-7-ol is outlined in the diagram below.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Evaluating the Efficacy of p-Menthane-3,8-diol (PMD) Against Other Known Repellents
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the insect repellent p-Menthane-3,8-diol (PMD) with other widely used repellents: DEET (N,N-Diethyl-meta-toluamide), Picaridin (also known as Icaridin), and IR3535 (Ethyl butylacetylaminopropionate). PMD is the active ingredient in Oil of Lemon Eucalyptus (OLE) and is a naturally derived alternative to synthetic repellents.[1][2] While the initial topic specified p-Menthan-7-ol, the available scientific literature predominantly focuses on the repellent properties of p-Menthane-3,8-diol. Therefore, this guide will focus on the latter compound.
The efficacy of these repellents is evaluated based on their Complete Protection Time (CPT), which is the duration a repellent prevents insect bites after application.[1] This guide summarizes quantitative data from various studies, details common experimental protocols used for evaluation, and illustrates the current understanding of the olfactory signaling pathways involved in insect repellency.
Data Presentation: Comparative Efficacy of Topical Repellents
The following table summarizes the mean complete protection times of PMD, DEET, Picaridin, and IR3535 against various mosquito species from several studies. Efficacy can be influenced by the concentration of the active ingredient, the formulation, the mosquito species, and environmental conditions.
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Hours) | Study Reference |
| p-Menthane-3,8-diol (PMD) | 30% | Aedes aegypti | ~6.3 | [1] |
| 20% (in ethanol) | Aedes aegypti | ~6.3 | [1] | |
| 25% | Ochlerotatus taeniorhynchus | 3.8 | [1] | |
| Not Specified | Mosquitoes | Up to 6 | [3] | |
| 30% | Aedes aegypti | Similar to 20% DEET | [1] | |
| DEET | 23.8% | Aedes aegypti | ~5 | [1][4] |
| 20% | Aedes aegypti | >6.3 | [1] | |
| 25% | Ochlerotatus taeniorhynchus | 5.6 | [1] | |
| 24% | Aedes albopictus | >5 | [1] | |
| Picaridin (Icaridin) | 20% | Aedes aegypti | ~6.8 | [1] |
| IR3535 | 20% | Aedes aegypti | ~3 | [5] |
| 20% | Culex quinquefasciatus | ~6 | [5] | |
| 7.5% | Mosquitoes | ~0.4 | [4][6] |
Experimental Protocols
The efficacy of insect repellents is primarily evaluated using standardized laboratory and field tests. The following are detailed methodologies for two common laboratory-based assays.
Arm-in-Cage Test
The arm-in-cage test is a standard method for assessing the complete protection time of a topical repellent.[7][8][9]
Objective: To determine the duration a repellent formulation prevents mosquito bites on a treated human arm.
Methodology:
-
Test Subjects: A specified number of human volunteers (typically 5-10 for product registration) participate in the study.[7]
-
Mosquito Preparation: A cage (e.g., 40 x 40 x 40 cm) is filled with a standardized number of host-seeking female mosquitoes (e.g., 200).[7] The mosquitoes are typically of a specific species and age, and have been starved for a set period to ensure they are actively seeking a blood meal.
-
Repellent Application: A precise amount of the repellent formulation is applied evenly to a defined area on the volunteer's forearm (e.g., from wrist to elbow). The hand is protected with a glove.[8]
-
Exposure: The volunteer inserts the treated forearm into the mosquito cage for a predetermined amount of time (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).[7]
-
Data Collection: The time until the first confirmed mosquito bite (often defined as a bite followed by another within the same or next exposure period) is recorded as the Complete Protection Time (CPT).[7] The test can continue for up to 8 hours or until the repellent fails.[7]
-
Control: An untreated arm or a limb treated with a placebo (e.g., ethanol) is used as a control to ensure the mosquitoes are actively biting.
Y-Tube Olfactometer Assay
The Y-tube olfactometer is used to evaluate the behavioral response of mosquitoes to volatile chemicals, determining if a substance is an attractant or a repellent.[10][11]
Objective: To assess the ability of a volatile chemical to repel mosquitoes and prevent them from moving towards an attractant.
Methodology:
-
Apparatus: A Y-shaped glass or plastic tube is used. One arm of the "Y" receives a stream of clean air, while the other receives air passed over the test substance (repellent). Both air streams flow towards the base of the "Y".[10] An attractant, such as a human hand or CO2, may be placed in the airflow of both arms to stimulate mosquito movement.
-
Mosquito Release: A cohort of host-seeking female mosquitoes is released at the base of the Y-tube.[10]
-
Choice Observation: The movement of the mosquitoes is observed. The number of mosquitoes that move into the arm with the repellent-treated air versus the arm with clean air is recorded over a specific period.[10]
-
Data Analysis: A significant preference for the clean air arm indicates that the test substance has repellent properties. The percentage of repellency can be calculated based on the distribution of the mosquitoes.
-
Control: The experiment is repeated with no repellent in either arm to ensure there is no inherent bias in the setup.
Signaling Pathways in Insect Repellency
The precise molecular mechanisms by which insect repellents exert their effects are still under investigation, but it is known that they interact with the insect's olfactory system.[12] Repellents can act in several ways: by masking human odors, by activating repellent-sensing neurons, or by confusing the insect's ability to process olfactory information.[12][13]
Several types of receptors are implicated in the detection of repellents, including Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[12][14][15] DEET is thought to interact with multiple receptors, including the Orco (Odorant receptor co-receptor), which is essential for the function of many ORs.[1] PMD has also been shown to activate specific odorant receptors.[14]
The following diagram illustrates a simplified, proposed signaling pathway for olfactory repellents.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
- 3. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 4. blogs.ifas.ufl.edu [blogs.ifas.ufl.edu]
- 5. The Efficacy of Some Commercially Available Insect Repellents for Aedes aegypti (Diptera: Culicidae) and Aedes albopictus (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 8. researchgate.net [researchgate.net]
- 9. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity with p-Menthan-7-ol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for assessing the cross-reactivity of antibodies with the fragrance and flavor ingredient, p-Menthan-7-ol. In the absence of publicly available cross-reactivity studies for this specific compound, we present a hypothetical investigation employing standard immunoassays to evaluate the binding specificity of a putative monoclonal antibody. This document outlines detailed experimental protocols, presents illustrative data for comparison, and discusses the implications of potential cross-reactivity in research and drug development.
Introduction: The Imperative of Cross-Reactivity Assessment
In the development of therapeutic antibodies and sensitive immunoassays, unforeseen cross-reactivity with small molecules can lead to diminished efficacy, off-target effects, or inaccurate results. This compound, a monoterpenoid alcohol, is utilized in a variety of consumer products, increasing the potential for human exposure. Therefore, understanding the potential for antibodies to cross-react with this compound and its structural analogs is a critical consideration in preclinical safety and assay validation.
This guide outlines a proposed study to characterize the binding specificity of a hypothetical monoclonal antibody (mAb-Target) against its intended antigen in the presence of this compound and a panel of structurally related compounds. The objective is to provide a clear, actionable methodology for researchers to assess and compare potential antibody cross-reactivity.
Selected Compounds for Comparative Analysis
To comprehensively assess the cross-reactivity profile of mAb-Target, a selection of compounds with structural similarities to this compound is proposed. These include stereoisomers, a positional isomer, and a biosynthetic precursor, which allow for the evaluation of subtle molecular changes on antibody binding.
| Compound Name | Structure | Rationale for Inclusion |
| This compound | C10H20O | The primary compound of interest. |
| cis-p-Menthan-7-ol | C10H20O | Stereoisomer to assess the impact of substituent orientation. |
| trans-p-Menthan-7-ol | C10H20O | Stereoisomer to evaluate the influence of substituent orientation on binding. |
| p-Menthan-8-ol | C10H20O | Positional isomer to determine the effect of hydroxyl group placement. |
| Isopulegol | C10H18O | A related monoterpenoid with a different ring saturation and hydroxyl position. |
| Menthol | C10H20O | A widely used, structurally similar monoterpenoid alcohol. |
Experimental Protocols
The following protocols describe standard methodologies for determining antibody-small molecule cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay quantifies the degree to which the test compounds inhibit the binding of mAb-Target to its immobilized antigen.
Materials:
-
96-well high-binding polystyrene microplates
-
Target antigen
-
mAb-Target (conjugated to Horseradish Peroxidase - HRP)
-
This compound and structural analogs
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Sulfuric acid (2N)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat microplate wells with the target antigen (1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash plates three times with PBST.
-
Blocking: Block non-specific binding sites with 5% BSA in PBS for 2 hours at room temperature.
-
Washing: Wash plates three times with PBST.
-
Competitive Inhibition: Prepare serial dilutions of this compound and its analogs. Add 50 µL of each dilution to the wells, followed immediately by 50 µL of HRP-conjugated mAb-Target. Incubate for 1 hour at 37°C.
-
Washing: Wash plates five times with PBST.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 2N sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Surface Plasmon Resonance (SPR)
SPR analysis provides real-time kinetic data on the binding of mAb-Target to its antigen in the presence of the test compounds.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
mAb-Target
-
Target antigen
-
This compound and structural analogs
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization: Immobilize mAb-Target onto the sensor chip surface via amine coupling.
-
Equilibration: Equilibrate the surface with running buffer.
-
Kinetic Analysis: a. Inject a series of concentrations of the target antigen over the immobilized antibody surface to determine the baseline binding kinetics (association rate, k_a; dissociation rate, k_d). b. In subsequent runs, co-inject a constant concentration of the target antigen with varying concentrations of this compound or its structural analogs.
-
Regeneration: Regenerate the sensor surface between cycles according to the manufacturer's instructions.
-
Data Analysis: Analyze the sensorgrams to determine the equilibrium dissociation constant (K_D) for the antigen-antibody interaction in the presence of each test compound.
Illustrative Data Presentation
The following tables present hypothetical data that could be generated from the described experiments.
Table 1: Competitive ELISA Results
| Compound | IC50 (µM) | % Cross-Reactivity* |
| Target Antigen | 0.05 | 100% |
| This compound | > 1000 | < 0.005% |
| cis-p-Menthan-7-ol | 850 | 0.006% |
| trans-p-Menthan-7-ol | > 1000 | < 0.005% |
| p-Menthan-8-ol | 620 | 0.008% |
| Isopulegol | > 1000 | < 0.005% |
| Menthol | 910 | 0.005% |
*Calculated as (IC50 of Target Antigen / IC50 of Test Compound) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Analyte (in presence of 100 µM Test Compound) | k_a (1/Ms) | k_d (1/s) | K_D (M) |
| Target Antigen (alone) | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| This compound | 2.4 x 10^5 | 5.2 x 10^-4 | 2.2 x 10^-9 |
| cis-p-Menthan-7-ol | 2.2 x 10^5 | 5.8 x 10^-4 | 2.6 x 10^-9 |
| trans-p-Menthan-7-ol | 2.5 x 10^5 | 5.1 x 10^-4 | 2.0 x 10^-9 |
| p-Menthan-8-ol | 2.1 x 10^5 | 6.0 x 10^-4 | 2.9 x 10^-9 |
| Isopulegol | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| Menthol | 2.3 x 10^5 | 5.5 x 10^-4 | 2.4 x 10^-9 |
Visualizing Workflows and Pathways
Diagrams illustrating the experimental workflow and a generic antibody-antigen interaction pathway are provided below.
Caption: Experimental workflow for cross-reactivity assessment.
Caption: Generic antibody-antigen interaction and signaling pathway.
Interpretation of Results and Conclusion
Based on the hypothetical data, mAb-Target exhibits high specificity for its target antigen with negligible cross-reactivity with this compound and its tested structural analogs. The high IC50 values from the competitive ELISA indicate that very high concentrations of the small molecules are required to minimally inhibit the antibody-antigen interaction. This is corroborated by the SPR data, which shows no significant change in the binding kinetics (k_a, k_d) or the overall binding affinity (K_D) in the presence of the test compounds.
The minor variations observed for cis-p-Menthan-7-ol and p-Menthan-8-ol in this illustrative dataset, while not statistically significant, would warrant further investigation in a real-world scenario to understand the structural basis of these subtle interactions.
p-Menthan-7-ol: A Comparative Guide to its In-Vitro and In-Vivo Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Currently, direct experimental data on the in-vitro and in-vivo bioactivity of p-Menthan-7-ol is limited in publicly available scientific literature. However, as a monoterpene alcohol, its biological activities can be inferred by examining studies on structurally similar compounds. This guide provides a comparative overview of the potential bioactivities of this compound, drawing parallels with other well-researched monoterpene alcohols. It also includes detailed experimental protocols for assays that could be used to evaluate its anti-inflammatory and antioxidant properties.
Comparative Bioactivity Data
Due to the lack of specific data for this compound, this section presents data for other relevant monoterpene alcohols to provide a comparative context for potential bioactivity.
In-Vitro Bioactivity of Structurally Similar Monoterpene Alcohols
| Compound | Assay | Cell Line | Concentration | Result |
| L-Menthol | IL-1β Production | LPS-stimulated Human Monocytes | - | Significantly reduced IL-1β production. |
| L-Menthol | Leukotriene B4 (LTB4) Production | LPS-stimulated Human Monocytes | - | Significantly reduced LTB4 production. |
| L-Menthol | Prostaglandin E2 (PGE2) Production | LPS-stimulated Human Monocytes | - | Significantly reduced PGE2 production. |
| Citronellol | Nitric Oxide (NO) Production | LPS-stimulated Macrophages | 1 and 100 µg/ml | Decreased nitric oxide production.[1] |
| Nerol | DPPH Radical Scavenging | - | - | Prominent anti-radical capacity. |
| Nerol | ABTS Radical Scavenging | - | - | Prominent anti-radical capacity. |
In-Vivo Bioactivity of Structurally Similar Monoterpene Alcohols
| Compound | Animal Model | Dosing | Bioactivity | Result |
| (–)-Linalool | Carrageenan-induced edema in rats | 25 mg/kg (s.c.) | Anti-inflammatory | Delayed and prolonged reduction in paw edema. |
| (±)-Linalool | Carrageenan-induced edema in rats | - | Anti-inflammatory | Significant reduction of edema one hour after carrageenan administration. |
| 1,8-Cineole | Carrageenan-induced paw edema in rats | 100, 200, 400 mg/kg (p.o.) | Anti-inflammatory | Significant dose-dependent reduction in paw edema. |
| Citronellol | Acetic acid-induced writhing in mice | 25, 50, 100 mg/kg (i.p.) | Analgesic | Reduced the amount of writhing.[1] |
| Citronellol | Formalin test in mice | - | Analgesic | Inhibited both early and late phases of formalin-induced licking.[1] |
| Citronellol | Carrageenan-induced pleurisy in mice | - | Anti-inflammatory | Inhibited neutrophil infiltration and the increase in TNF-α level.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to assess the in-vitro and in-vivo bioactivity of this compound.
In-Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
Objective: To determine the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with solvent only) and a positive control group (cells treated with LPS only).
-
Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100.
In-Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
Objective: To evaluate the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or the positive control. A blank well should contain 100 µL of methanol and 100 µL of the sample solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
In-Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory effect of this compound in a rat model of carrageenan-induced paw edema.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or other standard NSAID (as a positive control)
-
Vehicle for dissolving/suspending the test compound (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, this compound treated groups (different doses), and a positive control group (Indomethacin).
-
Dosing: Administer the vehicle, this compound, or Indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a potential signaling pathway involved in inflammation and a general workflow for evaluating bioactivity.
Caption: Potential anti-inflammatory signaling pathway modulation by this compound.
Caption: General experimental workflow for evaluating the bioactivity of this compound.
References
A Comparative Analysis of Synthetic versus Naturally Sourced p-Menthan-7-ol: A Guide for Researchers, Scientists, and Drug Development Professionals
An in-depth examination of p-Menthan-7-ol derived from both synthetic and natural origins reveals distinct characteristics in their chemical profiles and production scalability. While synthetic routes offer high purity and consistency, natural sourcing provides a complex mixture of isomers that may offer unique biological activities. This guide provides a comparative overview to inform researchers and drug development professionals in selecting the appropriate source of this compound for their specific applications.
Introduction to this compound
This compound is a monoterpenoid alcohol recognized for its fresh, floral aroma, reminiscent of lily-of-the-valley. It exists as cis and trans isomers, with the cis isomer being predominant in commercially available products and contributing significantly to its characteristic scent.[1][2] This compound finds applications in the fragrance and flavor industries and is being investigated for its potential biological activities.[3] this compound can be obtained through chemical synthesis or by extraction from natural sources.
Sourcing and Production
Natural Sourcing
Naturally, this compound has been identified as a volatile component in plants such as Perilla frutescens and Artemisia asiatica.[1][2] The extraction of essential oils from these plants, typically through steam distillation, yields a complex mixture of compounds from which this compound can be isolated. The composition of the extracted oil, including the concentration of this compound, can vary depending on the plant's geographical origin, harvest time, and the specific extraction method employed.
Synthetic Production
The primary synthetic route to this compound involves the hydrogenation of cuminaldehyde.[1][2] This method allows for a high degree of control over the final product's purity and isomeric ratio. Additionally, biotechnological methods using microorganisms like Aspergillus niger have been explored for the stereospecific synthesis of the pure cis-isomer of this compound through the biotransformation of related compounds like menthol.[1]
Comparative Data
| Feature | Synthetic this compound | Naturally Sourced this compound |
| Purity | High purity achievable (>98%) with well-defined impurity profiles. | Purity is variable and dependent on the extraction and purification methods. Often present as a component in a complex essential oil matrix. |
| Isomeric Composition | The ratio of cis to trans isomers can be controlled during synthesis. Biotechnological methods can yield high isomeric purity of the cis-isomer. | The isomeric ratio is determined by the plant's biosynthesis and is typically a mixture of cis and trans isomers. |
| Impurity Profile | Impurities primarily consist of starting materials (e.g., residual cuminaldehyde), reagents, solvents, and by-products from the hydrogenation process. | Impurities are a complex mixture of other naturally occurring plant metabolites, which can vary significantly based on the plant source and extraction process. |
| Biological Activity | Biological activity is attributed to the specific isomers present. The high purity of synthetic material allows for precise structure-activity relationship studies. | The overall biological effect may be a result of the synergistic or antagonistic interactions of this compound with other co-extracted compounds. |
| Scalability & Consistency | Highly scalable and offers excellent batch-to-batch consistency. | Scalability is dependent on the availability and cultivation of the plant source. Consistency can be challenging due to variations in natural products.[4] |
Experimental Protocols
Synthesis of this compound via Hydrogenation of Cuminaldehyde
Objective: To synthesize this compound by the catalytic hydrogenation of cuminaldehyde.
Materials:
-
Cuminaldehyde
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., Raney Nickel, Palladium on Carbon)
-
High-pressure reactor (autoclave)
-
Hydrogen gas supply
-
Filtration apparatus
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In a high-pressure reactor, dissolve cuminaldehyde in a suitable solvent like ethanol.
-
Add the hydrogenation catalyst to the solution.
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Stir the reaction mixture at a set temperature for a specified duration.
-
After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by distillation under reduced pressure.
-
Analyze the final product for purity and isomeric composition using GC-MS.
Extraction of this compound from Perilla frutescens via Steam Distillation
Objective: To extract the essential oil containing this compound from the leaves of Perilla frutescens.
Materials:
-
Fresh or dried leaves of Perilla frutescens
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiver)[5]
-
Distilled water
-
Heating mantle or hot plate
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Dichloromethane or other suitable organic solvent
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Place the plant material into the biomass flask of the steam distillation apparatus.[5]
-
Fill the boiling flask with distilled water and heat it to generate steam.[5]
-
Pass the steam through the plant material, causing the volatile compounds, including this compound, to vaporize.
-
The steam and volatile compound mixture then passes into the condenser, where it cools and liquefies.
-
Collect the distillate, which will be a two-phase mixture of water and the essential oil, in the receiver.
-
Separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate.
-
The solvent can be used to further extract any dissolved oil from the aqueous phase and then removed using a rotary evaporator.
-
Analyze the extracted essential oil for the presence and concentration of this compound using GC-MS.[6]
Visualizations
Caption: Workflow for the comparative study of synthetic vs. natural this compound.
Caption: Postulated biosynthetic pathway of this compound.
Conclusion
The choice between synthetic and naturally sourced this compound is contingent upon the specific requirements of the research or application. For studies demanding high purity, lot-to-lot consistency, and large quantities, synthetic this compound is the superior choice. This is particularly relevant in drug development and for quantitative structure-activity relationship studies where a well-defined chemical entity is paramount.
Conversely, for applications in aromatherapy, traditional medicine, or in the development of certain consumer products, the complex bouquet of compounds present in naturally sourced this compound may be desirable. The potential for synergistic effects between this compound and other co-occurring natural molecules could offer unique therapeutic or fragrance profiles. However, researchers must be cognizant of the inherent variability in the composition of natural extracts.
Further research is warranted to conduct direct, head-to-head comparative studies to fully elucidate the differences in the biological activities of synthetic versus naturally sourced this compound. Such studies should include detailed impurity profiling and investigations into the potential synergistic effects of the complex mixtures found in natural extracts.
References
- 1. researchgate.net [researchgate.net]
- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 3. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural vs. Synthetic Fragrance Compounds: Sustainability Comparison - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. magritek.com [magritek.com]
A Comparative Sensory Analysis of p-Menthan-7-ol Isomers in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Olfactory Nuances of Cis- and Trans-p-Menthan-7-ol
The stereochemistry of fragrance ingredients plays a pivotal role in their olfactory perception. This guide provides a comparative sensory evaluation of the cis- and trans- isomers of p-Menthan-7-ol, a key ingredient known for its fresh, floral, and clean aroma profile, often associated with lily of the valley (muguet) and magnolia. Understanding the distinct sensory contributions of each isomer is crucial for the precise formulation of fragrances in personal care, cosmetics, and household products.
Olfactory Profile: A Tale of Two Isomers
This compound, commercially available as a mixture of cis- and trans- isomers, is prized for its fresh and clean floral scent.[1] The commercial product typically contains a higher proportion of the cis-isomer, ranging from 60% to 80%.[1] Sensory evaluations reveal that the ratio of these two isomers significantly influences the final fragrance profile.
The cis-isomer is predominantly responsible for the desirable fresh, soft, and clean floral notes reminiscent of magnolia, tuberose, and muguet.[2][3][4] Perfumery literature indicates that a higher concentration of the cis-isomer (above 93%) results in a more powerful, green, and natural lily of the valley character.[5] In contrast, the trans-isomer is often associated with a less refined, "slightly dirty" note, which can detract from the desired clean and fresh profile.
Quantitative Sensory Evaluation
While detailed quantitative sensory panel data for the individual isomers of this compound is not widely available in public literature, the following table provides an illustrative summary of their sensory attributes based on qualitative descriptions from perfumery experts. The intensity of each attribute is rated on a scale from 0 (not perceived) to 10 (very strong).
| Sensory Attribute | cis-p-Menthan-7-ol (Illustrative) | trans-p-Menthan-7-ol (Illustrative) | Key Observations |
| Floral (Muguet/Magnolia) | 8 | 3 | The cis-isomer is the primary driver of the characteristic fresh floral scent. |
| Green | 6 | 2 | A higher cis content contributes to a more natural, green character. |
| Clean/Fresh | 9 | 3 | The cis-isomer is strongly associated with a clean and fresh perception. |
| Waxy | 2 | 4 | The trans-isomer may introduce a more pronounced waxy note. |
| Earthy/Dirty | 1 | 5 | A higher concentration of the trans-isomer can lead to an undesirable "dirty" note. |
| Overall Intensity | 7 | 4 | The cis-isomer is generally perceived as having a more impactful and desirable aroma. |
Experimental Protocols for Sensory Panel Evaluation
To obtain robust and reliable data for the sensory evaluation of fragrance ingredients like this compound isomers, a well-defined experimental protocol is essential. The following methodology is based on established industry standards, including ISO 8586:2012 for sensory assessor selection and training.[2][3][6]
1. Panelist Selection and Training:
-
Recruitment: A panel of 15-20 individuals should be recruited based on their interest, availability, and general sensory acuity.
-
Screening: Candidates should be screened for their ability to detect and describe basic odors. This can include tests for anosmia (smell blindness) and odor recognition.
-
Training: Selected panelists undergo intensive training to familiarize them with the specific aroma vocabulary associated with floral and fresh fragrances. This includes exposure to reference standards for key odor descriptors (e.g., linalool for floral, cis-3-hexenol for green). Panelists are trained to rate the intensity of these attributes on a standardized scale.
2. Sample Preparation and Presentation:
-
Sample Dilution: The this compound isomers (pure cis and pure trans) and any desired mixtures are diluted to a concentration of 1-5% in an odorless, non-polar solvent such as diethyl phthalate or ethanol.
-
Blotter Preparation: Standard fragrance blotters are dipped into the diluted samples to a consistent depth (e.g., 1 cm) and allowed to equilibrate for a set period (e.g., 5 minutes) before evaluation.
-
Presentation: Samples are presented to panelists in a randomized and blind manner to avoid bias. Each panelist evaluates the samples in an individual, well-ventilated booth to prevent cross-contamination of odors.
3. Sensory Evaluation Method:
-
Descriptive Analysis: Panelists evaluate each sample and rate the intensity of a predefined list of sensory attributes (e.g., floral, green, clean, waxy, earthy) using a labeled magnitude scale (e.g., 0-10).
-
Data Collection: Data is collected electronically to minimize transcription errors. Panelists are encouraged to provide comments to capture any additional perceptions.
4. Data Analysis:
-
Statistical Analysis: The collected data is analyzed using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences in the perceived intensity of each attribute between the isomers.
-
Data Visualization: The results are often visualized using spider web plots or bar charts to provide a clear comparison of the sensory profiles of the different isomers.
Experimental Workflow Diagram
The following diagram illustrates the key stages of a typical sensory panel evaluation for fragrance ingredients.
Caption: Sensory Panel Evaluation Workflow.
Logical Relationship of Olfactory Perception
The final perceived fragrance of a product containing this compound is a direct consequence of the ratio of its cis- and trans-isomers. This relationship can be visualized as a signaling pathway where the chemical composition dictates the sensory output.
Caption: Isomer Contribution to Odor Profile.
References
Safety Operating Guide
Proper Disposal of p-Menthan-7-ol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of p-Menthan-7-ol, a common fragrance ingredient used in research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety Considerations
This compound, a non-halogenated organic solvent, is classified as harmful to aquatic life.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for most reported instances, it is crucial to handle its disposal with care to prevent environmental contamination.[2] Direct disposal into drains or general waste streams is strictly prohibited. All personnel handling this compound waste should wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
II. Quantitative Data for Disposal Assessment
Proper waste classification is a critical step in the disposal process. The following table summarizes key quantitative data for this compound to aid in this assessment.
| Property | Value | Significance for Disposal |
| Flash Point | ~97.2 °C (207 °F) (estimated) | The flash point is above the 60°C (140°F) threshold for ignitable hazardous waste (D001) as defined by the U.S. Environmental Protection Agency (EPA). This suggests that this compound may not be classified as an ignitable waste. However, it should be treated with caution due to its combustible nature. |
| Aquatic Toxicity | Harmful to aquatic life | This characteristic necessitates that this compound be disposed of as hazardous waste to prevent harm to aquatic ecosystems. |
III. Step-by-Step Disposal Protocol
The following experimental protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
Materials:
-
Designated hazardous waste container (compatible with alcohols, properly labeled)
-
Personal Protective Equipment (PPE): safety glasses, chemical-resistant gloves
-
Waste manifest or logbook
Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, leak-proof container.
-
Do not mix with halogenated solvents or other incompatible waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible chemicals.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the contractor with all necessary information about the waste stream, including the chemical name and any known hazards.
-
-
Documentation:
-
Complete all required waste manifest forms provided by the disposal contractor.
-
Maintain a record of the disposal in your laboratory's waste logbook.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in scientific research.
References
Essential Safety and Handling Protocols for p-Menthan-7-ol
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of p-Menthan-7-ol, a compound known to cause skin and serious eye irritation. Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE, drawing on safety data sheet recommendations and best practices for handling irritating organic alcohols.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against alcohols. A minimum thickness of 0.2 mm (8 mil) is recommended. Gloves should be inspected for integrity before each use and replaced immediately if compromised. |
| Eye and Face Protection | Chemical Splash Goggles | To prevent eye irritation from splashes. Goggles must be worn at all times when handling the liquid. |
| Face Shield (in addition to goggles) | Required when handling larger quantities (>1 liter) or when there is a significant risk of splashing. | |
| Skin and Body Protection | Laboratory Coat | A standard lab coat is required to prevent skin contact. |
| Respiratory Protection | Air-Purifying Respirator with Organic Vapor Cartridge | To be used in areas with inadequate ventilation or where vapor concentrations may cause respiratory or eye irritation. |
| Full-Facepiece Respirator with Organic Vapor Cartridge | Recommended if vapor concentrations are high enough to cause eye irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Inspection:
-
Before starting any procedure, inspect all PPE for defects. Ensure safety showers and eyewash stations are accessible and operational.
2. Donning PPE:
-
Put on a laboratory coat.
-
Don chemical splash goggles.
-
If required, don a respirator. Ensure a proper fit test has been conducted.
-
Wash and dry hands thoroughly before donning gloves.
-
Select the appropriate size and type of gloves (nitrile or neoprene).
-
Inspect gloves for any tears or punctures before putting them on.
3. Handling this compound:
-
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
In case of accidental contact, immediately follow the emergency procedures outlined below.
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the laboratory coat.
-
Remove goggles and face shield (if used).
-
Remove respirator (if used).
-
Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area with soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do not induce vomiting.
-
Rinse mouth with water and drink plenty of water.
-
Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Liquid Waste: Unused this compound and solutions containing it should be collected in a designated, labeled hazardous waste container for non-halogenated organic solvents. Do not mix with other waste streams.[1][2]
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and other disposable materials should be collected in a separate, clearly labeled hazardous waste container.[2]
Container Management:
-
All waste containers must be kept tightly sealed when not in use.[1]
-
Store waste containers in a designated, well-ventilated, and secondary containment area.[1]
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name "this compound".[1][2]
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for safely handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
